molecular formula C10H11FO2 B3377637 2-Fluoro-5-(propan-2-yl)benzoic acid CAS No. 1341654-82-7

2-Fluoro-5-(propan-2-yl)benzoic acid

Cat. No.: B3377637
CAS No.: 1341654-82-7
M. Wt: 182.19 g/mol
InChI Key: ZPIVLRAQCWNILA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(propan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIVLRAQCWNILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341654-82-7
Record name 2-fluoro-5-(propan-2-yl)benzoic acid
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Foundational & Exploratory

Technical Guide: 2-Fluoro-5-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and application spectrum of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7).

A Strategic Building Block for Medicinal Chemistry

Executive Summary & Chemical Identity

This compound (also known as 2-Fluoro-5-isopropylbenzoic acid) is a disubstituted aromatic carboxylic acid characterized by a unique "push-pull" electronic structure. It serves as a critical scaffold in drug discovery, particularly for modulating metabolic stability via fluorination and enhancing lipophilicity through the isopropyl moiety.

PropertyData
CAS Number 1341654-82-7
IUPAC Name This compound
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
SMILES O=C(O)C1=CC(C(C)C)=CC=C1F
Appearance White to off-white crystalline solid
Predicted pKa ~3.0 – 3.3 (Acidic due to ortho-F inductive effect)

Structural Analysis & Electronic Properties

The utility of this compound stems from the specific arrangement of its substituents. A detailed understanding of these electronic vectors is required for rational reaction design.

The Ortho-Fluoro Effect

The fluorine atom at the C2 position (ortho to the carboxylic acid) exerts two competing effects:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the ring and the adjacent carboxyl group. This stabilizes the carboxylate anion, making the acid stronger (lower pKa) than unsubstituted benzoic acid.

  • Resonance Donation (+R): While fluorine can donate lone pairs, the inductive effect dominates in the ground state. However, this donation makes the C2 position susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions.

The Meta-Isopropyl Group

The isopropyl group at C5 acts as a weak electron donor via hyperconjugation .

  • Steric Bulk: It adds significant hydrophobic bulk (

    
    ), which is useful for filling hydrophobic pockets in enzyme active sites (e.g., kinase allosteric pockets).
    
  • Regiochemical Synergies: In electrophilic aromatic substitution (EAS), the isopropyl group directs ortho/para, while the acid group directs meta. This interplay is crucial for synthesis.

Synthetic Pathways

There are two primary methodologies for synthesizing this compound: the Direct Alkylation Route (Industrial) and the Metal-Catalyzed Coupling Route (Precision/Lab Scale).

Route A: Direct Friedel-Crafts Alkylation (Convergent Synthesis)

This is the most atom-economical route, leveraging the synergistic directing effects of the substituents on the benzoic acid core.

  • Substrate: 2-Fluorobenzoic acid.[1][2][3][4]

  • Reagent: Isopropyl bromide (or Isopropyl alcohol).

  • Catalyst: AlCl₃ (Lewis Acid) or H₂SO₄ (Brønsted Acid).

Mechanistic Logic: The -COOH group is a meta-director (deactivating).[4] The -F group is an ortho/para-director (activating/deactivating).[4]

  • Target C5: Position 5 is meta to the -COOH and para to the -F.

  • Target C3: Position 3 is meta to the -COOH and ortho to the -F.

  • Selectivity: Position 3 is sterically crowded (sandwiched between F and COOH). Position 5 is sterically accessible. Therefore, alkylation occurs predominantly at C5.

Route B: Organometallic Coupling (Precision Synthesis)

For high-purity applications where isomer separation is difficult, a cross-coupling approach is preferred.

  • Step 1: Bromination of 2-fluorobenzoic acid to yield 5-bromo-2-fluorobenzoic acid .

  • Step 2: Suzuki-Miyaura coupling with isopropenylboronic acid pinacol ester .

  • Step 3: Catalytic hydrogenation (Pd/C, H₂) to reduce the alkene to the isopropyl group.

SynthesisPathways cluster_0 Route A: Industrial (Direct Alkylation) cluster_1 Route B: Precision (Suzuki Coupling) SM1 2-Fluorobenzoic Acid INT1 Friedel-Crafts (iPr-Br / AlCl3) SM1->INT1 PROD1 2-Fluoro-5-isopropylbenzoic Acid INT1->PROD1 SM2 5-Bromo-2-fluorobenzoic Acid INT2 Suzuki Coupling (Isopropenylboronate) SM2->INT2 INT3 Intermediate: 5-Isopropenyl-2-fluorobenzoic Acid INT2->INT3 HYD Hydrogenation (H2, Pd/C) INT3->HYD PROD2 2-Fluoro-5-isopropylbenzoic Acid HYD->PROD2

Figure 1: Comparison of convergent (industrial) and linear (precision) synthetic pathways.

Experimental Protocols

Protocol 1: Laboratory Synthesis via Friedel-Crafts

Note: This protocol assumes standard Schlenk line techniques.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 2-fluorobenzoic acid (14.0 g, 100 mmol) and Dichloromethane (DCM) (100 mL).

  • Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (26.6 g, 200 mmol) portion-wise. Caution: Exothermic.

  • Alkylation: Add 2-Bromopropane (13.5 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and reflux for 4-6 hours. Monitor by TLC or LC-MS.

  • Quench: Pour the reaction mixture carefully onto ice/HCl mixture to hydrolyze aluminum salts.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate to obtain the pure acid.

Reactivity Profile & Derivatization

The molecule possesses two distinct "handles" for further chemical modification: the carboxylic acid and the fluorinated aromatic ring.

Carboxylic Acid Transformations

Standard amide coupling reagents (HATU, EDC/HOBt) work efficiently.

  • Application: Formation of amide bonds to link the scaffold to pharmacophores.

  • Note: The ortho-fluorine may slightly retard coupling rates due to steric and electronic repulsion of the incoming nucleophile, requiring extended reaction times.

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position is activated by the ortho-carboxyl group (electron-withdrawing).[4]

  • Reactivity: The fluorine can be displaced by strong nucleophiles (e.g., primary amines, thiols) under elevated temperatures.

  • Condition: Use a base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at >80°C.

  • Result: This converts the 2-fluoro scaffold into a 2-amino-5-isopropylbenzoic acid derivative (anthranilic acid analog).

Reactivity Center 2-Fluoro-5-isopropylbenzoic Acid Amide Amide Coupling (R-NH2 / HATU) Center->Amide COOH Modification SNAr SNAr Displacement (R-NH2 / Heat) Center->SNAr C-F Displacement Red Reduction to Alcohol (LiAlH4) Center->Red COOH Reduction

Figure 2: Divergent reactivity profile allowing for scaffold diversification.

Applications in Drug Discovery

This building block is frequently utilized in Fragment-Based Drug Discovery (FBDD) .

  • Metabolic Stability: The C-F bond is metabolically robust. Replacing a C-H bond with C-F often blocks metabolic oxidation at the C2 position (CYP450 blocking).

  • Lipophilic Efficiency: The isopropyl group increases LogP, enhancing membrane permeability.

  • Bioisosterism: The 2-fluorobenzoic acid motif mimics the electrostatic surface of salicylates but without the phenolic hydroxyl, potentially reducing Phase II conjugation (glucuronidation).

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218766.
    • URL:[Link]

  • Synthetic Methodology (Friedel-Crafts Principles)
  • Fluorine in Medicinal Chemistry

    • Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Commercial Availability & CAS Verification: Source: Sigma-Aldrich / Merck KGaA. Product Catalog: 2-Fluoro-5-isopropylbenzoic acid.

Sources

Physical and Chemical Properties of 2-Fluoro-5-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold

In the landscape of modern drug discovery, 2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-Fluoro-5-isopropylbenzoic acid ) represents a critical "privileged structure." This compound combines the metabolic stability of a fluorinated aromatic ring with the lipophilic bulk of an isopropyl group. It serves as a versatile building block for synthesizing kinase inhibitors, GPCR modulators, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support rigorous experimental workflows.

Molecular Architecture & Identification

The compound features a benzoic acid core substituted at the ortho position with a fluorine atom and at the meta position (relative to the acid) with an isopropyl group. The ortho-fluorine atom exerts a significant electronic effect, lowering the pKa of the carboxylic acid relative to non-fluorinated analogues and influencing the conformation of amide derivatives through intramolecular hydrogen bonding.

Table 1: Chemical Identity & Registry
ParameterDetail
IUPAC Name This compound
Common Synonyms 2-Fluoro-5-isopropylbenzoic acid; 5-Isopropyl-2-fluorobenzoic acid
CAS Number 1341654-82-7
Molecular Formula C₁₀H₁₁FO₂
SMILES CC(C)C1=CC(=C(C=C1)F)C(=O)O
InChI Key ZPIVLRAQCWNILA-UHFFFAOYSA-N
Molecular Weight 182.19 g/mol

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is essential for predicting its performance in biological assays and formulation.

Key Properties
PropertyValue / RangeNotes
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point 135–145 °C (Predicted)Experimental verification required per batch. Analogous 2-fluoro-5-methylbenzoic acid melts at ~160°C; isopropyl bulk may lower lattice energy.
Boiling Point ~285 °C (at 760 mmHg)Predicted based on structure-property relationships.
pKa (Acid) 3.3 – 3.5 (Predicted)More acidic than benzoic acid (4.2) due to the electron-withdrawing ortho-fluorine.
LogP (Lipophilicity) 3.2 – 3.4High lipophilicity driven by the isopropyl group; suitable for membrane permeability.
Solubility DMSO, Methanol, DCMSparingly soluble in water; requires pH adjustment (basic) for aqueous solubility.
Electronic & Steric Effects
  • Ortho-Fluorine Effect: The fluorine atom at C2 creates a dipole that increases the acidity of the carboxylic acid. In amide coupling reactions, this fluorine can stabilize the transition state but may also sterically hinder nucleophilic attack if the nucleophile is bulky.

  • Isopropyl Lipophilicity: The C5-isopropyl group adds significant hydrophobic bulk, enhancing interaction with hydrophobic pockets in protein targets (e.g., ATP-binding sites in kinases).

Synthetic Pathways & Reactivity

For research and scale-up, two primary synthetic routes are viable. The choice depends on the availability of precursors and the scale of operation.

Method A: Carboxylation via Grignard/Lithiation (Recommended)

This method is preferred for high purity and laboratory-scale synthesis. It utilizes 1-bromo-2-fluoro-5-isopropylbenzene as the starting material.

Protocol Logic:

  • Activation: Conversion of the aryl bromide to a nucleophilic aryl-metal species (Grignard or Aryllithium).

  • Carboxylation: Electrophilic attack on Carbon Dioxide.

  • Protonation: Acidic quench to liberate the free acid.

SynthesisRoute Start 1-Bromo-2-fluoro- 5-isopropylbenzene Inter Aryl-MgBr / Aryl-Li (Intermediate) Start->Inter Mg / THF or n-BuLi (-78°C to 0°C) Product 2-Fluoro-5-isopropyl- benzoic acid Inter->Product 1. CO2 (g) 2. HCl (aq) Quench CO2 CO2 (Dry Ice) CO2->Inter Electrophile

Figure 1: Organometallic synthesis route via carboxylation.

Method B: Oxidation of Precursor

An alternative industrial route involves the oxidation of 2-fluoro-5-isopropylbenzaldehyde or 2-fluoro-5-isopropyltoluene .

  • Reagents: KMnO₄ or NaClO₂ (Pinnick oxidation).

  • Note: Care must be taken to avoid over-oxidation of the isopropyl benzylic position, although the tertiary proton is less reactive than the aldehyde.

Experimental Protocols (Self-Validating)

Analytical Characterization (HPLC-UV)

To ensure the integrity of the building block before use in library synthesis, the following HPLC method is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds in derivatives).

  • Expected Retention: The compound will elute relatively late (approx. 7-8 min) due to the lipophilic isopropyl group.

1H-NMR Interpretation

A self-validating NMR spectrum should show:

  • Carboxylic Acid: Broad singlet at ~11-13 ppm (exchangeable).

  • Aromatic Region (3H):

    • H6 (dd): Doublet of doublets (coupling with F and H4) at ~7.8 ppm.

    • H4 (m): Multiplet at ~7.4 ppm.

    • H3 (dd): Doublet of doublets (large J_H-F coupling) at ~7.1 ppm.

  • Isopropyl Group:

    • Methine (septet): ~2.9 ppm.

    • Methyls (d): ~1.2 ppm (6H, strong doublet).

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (room temperature is generally stable). Keep container tightly closed to prevent moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23530574: this compound. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Optimization of 2-Fluoro-5-(propan-2-yl)benzoic Acid

[1][3][4]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3][4]

Unlike simple benzoic acid, this molecule exhibits a distinct "amphiphilic" character due to the interplay between its polar head group (carboxylic acid), electron-withdrawing ortho-substituent (fluorine), and lipophilic meta-tail (isopropyl).[1][2][3][4][5] Understanding these physicochemical drivers is essential for optimizing reaction solvents, purification via crystallization, and formulation vehicles.[1][2][3][5]

The Molecule at a Glance
PropertyValue / CharacteristicMechanistic Driver
Molecular Formula C₁₀H₁₁FO₂--
Molecular Weight 182.19 g/mol --
Physical Form Crystalline SolidIntermolecular H-bonding (dimerization)
Estimated pKa 3.3 – 3.5 Ortho-fluoro inductive effect increases acidity vs. Benzoic acid (4.2).[1][2][3][4]
Estimated LogP 3.5 – 3.8 Isopropyl group significantly increases lipophilicity.[1][2][3][4]
Solubility Class pH-Dependent HydrophobeSoluble in organic solvents; insoluble in water (pH < pKa).[1][2][3][4][5]

Physicochemical Architecture

To predict solubility behavior without exhaustive testing, one must analyze the structural "push-pull" forces within the molecule.[1][3][4][5]

The Ortho-Fluoro Effect (Acidity Modulator)

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I).[1][3][4] This stabilizes the carboxylate anion formed upon deprotonation, making the molecule more acidic than unsubstituted benzoic acid.[1][2]

  • Implication: The onset of aqueous solubility occurs at a lower pH.[1][2] While benzoic acid requires pH > 5.2 (pKa + 1) for full solubilization, this compound may begin to dissolve significantly at pH ~4.5.[1][3][4]

The Isopropyl Tail (Lipophilicity Driver)

The 5-isopropyl group adds significant non-polar surface area.[1][3][5] This shifts the partition coefficient (LogP) from ~1.9 (Benzoic acid) to >3.5.[2][5]

  • Implication: This molecule will show superior solubility in non-polar solvents (Toluene, Heptane mixtures) compared to benzoic acid but may exhibit lower solubility in highly polar protic solvents (pure water, cold methanol) due to the hydrophobic effect.[1][2][3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the solute's specific functional groups.

Solvent ClassSuitabilityRecommended SolventsTechnical Insight
Chlorinated High Dichloromethane (DCM), ChloroformExcellent solvation of the lipophilic isopropyl group and the dimerized acid core.[1][2][3] Ideal for extraction.[4][5]
Esters/Ethers High Ethyl Acetate, THF, MTBEGood general-purpose solvents.[1][2][3][4] THF breaks carboxylic acid dimers via H-bonding.[1][4][5]
Alcohols Moderate/High Ethanol, Isopropanol, MethanolHigh solubility at elevated temperatures.[1][2][3][5] Critical: Solubility drops sharply upon cooling, making these ideal for recrystallization .[1][2][4][5]
Hydrocarbons Low/Moderate Toluene, Heptane, HexaneSoluble in hot Toluene; generally insoluble in cold Heptane.[1][2][3][5] Use Heptane as an anti-solvent .[1][2][3][4][5]
Aqueous pH-Dependent Water (pH > 6), BufferPractically insoluble at pH < 3.[1][2][3][4] Highly soluble as Sodium/Potassium salt at pH > 6.[4][5]

Visualizing the Solubility Workflow

The following decision tree outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflowStartStart: Define ObjectiveObjectiveApplication?Start->ObjectiveReactionReaction MediumObjective->ReactionSynthesisPurificationPurification / CrystallizationObjective->PurificationIsolationAqueousAqueous ExtractionObjective->AqueousWork-upPolarityReagents Polarity?Reaction->PolarityNonPolarUse Toluene / DCM(Solubilizes Isopropyl tail)Polarity->NonPolarLipophilicPolarUse THF / EtOAc(H-bond acceptor)Polarity->PolarPolar/IonicScreenSolubility ScreenPurification->ScreenHighSolToo Soluble?(DCM, THF)Screen->HighSolHigh SolubilityRecrystThermal Shift?(Ethanol/Water)Screen->RecrystTemp DependentAddAntiAdd Anti-Solvent(Heptane/Hexane)HighSol->AddAntipH_CheckCheck pHAqueous->pH_CheckAcidicpH < 4: Precipitates(Organic Phase)pH_Check->AcidicAcidicBasicpH > 6: Dissolves(Aqueous Phase)pH_Check->BasicBasic

Figure 1: Solubility Screening Decision Tree. This workflow guides the selection of solvents for synthesis, purification, and extraction based on the physicochemical properties of this compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

This protocol provides a robust method for determining thermodynamic solubility in organic solvents.[3][4][5]

Prerequisites:

  • Analytical Balance (0.1 mg precision)[1][2][3]

  • Temperature-controlled shaker or water bath[1][4]

  • 0.45 µm Syringe Filters (PTFE for organics)[1][2]

Procedure:

  • Saturation: Add excess this compound to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours. Note: Ensure solid is always present.[1][2][4][5] If all solid dissolves, add more.[1][2][5]

  • Filtration: Stop agitation and allow solids to settle for 30 minutes. Withdraw 1-2 mL of supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant mass is achieved.[1][2][3][5]

  • Calculation:

    
    
    
Protocol B: pH-Solubility Profiling (The "Salt Switch")

Because this molecule is a weak acid, its aqueous solubility is dictated by the Henderson-Hasselbalch equation.[1][3][4][5]

Procedure:

  • Prepare a suspension of the compound in 0.1 M HCl (practically insoluble).[2][3][4][5]

  • Titrate slowly with 0.1 M NaOH while monitoring turbidity or UV absorbance (254 nm).

  • Critical Point: Record the pH where the solution becomes clear. This is the pH_max (solubility limit of the salt).[1][2]

  • Equation:

    
    
    Where 
    
    
    is the intrinsic solubility of the free acid (very low) and
    
    
    is the total solubility.[1][2][3]

Process Optimization: Purification Strategy

The high lipophilicity (LogP ~3.[2][3][5]5) combined with the carboxylic acid functionality makes Acid-Base Swing Extraction the most efficient purification method.[1][2][4]

  • Dissolution: Dissolve crude material in an organic solvent (DCM or Ethyl Acetate).[1][2][3][4][5]

  • Extraction: Wash with 1M NaOH (aq). The compound deprotonates and moves to the water phase as the sodium salt.[2][5] Impurities that are non-acidic lipophiles remain in the organic phase.[3][4][5]

  • Precipitation: Separate the aqueous layer and acidify with 1M HCl to pH < 2.[1][2][3][4][5] The this compound will precipitate as a white solid.[1][3][4]

  • Filtration: Collect the solid by filtration.[1][2][3][4][5]

Visualizing the pH Equilibrium

pHEquilibriumAcidFree Acid Form(COOH)LogP ~3.5Water InsolubleEquilibriumpH ≈ pKa (3.4)Acid->Equilibrium+ NaOH (OH⁻)Equilibrium->AcidProtonationSaltCarboxylate Salt(COO⁻ Na⁺)LogP < 0Water SolubleEquilibrium->SaltDeprotonationSalt->Equilibrium+ HCl (H⁺)

Figure 2: pH-Dependent Equilibrium.[1][3][4][5] The transition between the lipophilic free acid and the hydrophilic carboxylate salt is the fundamental mechanism for aqueous solubility and purification.[2][3]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][3][4][5] OECD Publishing, Paris.[1][2][4][5] Available at: [Link][1][2][5]

  • PubChem. this compound (Compound).[1][3][4][6] National Library of Medicine.[1][2][4][5] Available at: [Link][1][2][5]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.[1][2][3][5][7] International Journal of Quantum Chemistry.[1][2][4][5][7] Available at: [Link][1][2][5]

  • OpenStax Chemistry. Substituent Effects on Acidity. Available at: [Link][1][2]

potential biological activity of 2-Fluoro-5-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Fluorinated Scaffold for Medicinal Chemistry[1]

Executive Summary

2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-fluoro-5-isopropylbenzoic acid) is a specialized fluorinated aromatic intermediate.[1] While not a marketed pharmaceutical agent in its standalone form, it serves as a privileged scaffold in drug discovery.[1] Its structure combines three critical pharmacophoric elements: a carboxylic acid "warhead" for ionic interactions, an ortho-fluorine atom for metabolic stability and electronic modulation, and a meta-isopropyl group for filling hydrophobic pockets.[1]

This guide analyzes its potential biological activity based on Structure-Activity Relationship (SAR) data from analog series, specifically highlighting its utility in developing Adenylyl Cyclase 1 (AC1) inhibitors for neuropathic pain and Transthyretin (TTR) kinetic stabilizers for amyloidosis.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The introduction of the fluorine atom at the C2 position significantly alters the pKa and lipophilicity compared to the non-fluorinated parent (cumic acid), enhancing its ability to penetrate lipid bilayers while maintaining solubility.[1]

PropertyDataRelevance to Bioactivity
CAS Number 124287-73-0Unique Identifier
Molecular Formula C₁₀H₁₁FO₂--
Molecular Weight 182.19 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da)
Predicted LogP ~3.1High membrane permeability; suitable for CNS targets
pKa (Acid) ~3.2 - 3.5More acidic than benzoic acid (4.[1]2) due to o-F inductive effect; exists as anion at physiological pH
H-Bond Acceptors 2 (O, F)Fluorine acts as a weak acceptor; Carboxyl interacts with Arg/Lys residues
Rotatable Bonds 2Rigid core with flexible isopropyl tail
Mechanistic Potential: The Pharmacophore[1]

The biological value of this compound lies in its specific substitution pattern.[1]

A. The Ortho-Fluorine Effect[1]
  • Metabolic Blockade: The C2 position is a common site for Phase I metabolic oxidation.[1] Fluorine substitution blocks this, extending the half-life of derived drugs.[1]

  • Conformational Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen of the carboxylic acid, forcing the carboxyl group out of planarity or locking it in a specific conformation, which can enhance binding affinity to rigid protein targets.

B. The Meta-Isopropyl Group[1]
  • Hydrophobic Filling: The isopropyl group provides a bulky, lipophilic moiety that is ideal for filling "hydrophobic sub-pockets" in enzymes and receptors (e.g., PPARs, COX enzymes).[1]

Targeted Biological Applications

Based on structural homology and SAR studies of related fluorobenzoic acids, this scaffold is highly relevant for two primary therapeutic areas.[1]

Application A: Adenylyl Cyclase 1 (AC1) Inhibition (Neuropathic Pain)

Research into non-opioid analgesics has identified AC1 as a key target.[1] 2-Fluoro-5-alkylbenzoic acids are precursors to pyrimidinone-based AC1 inhibitors .[1][2]

  • Mechanism: The benzoic acid moiety mimics the phosphate group of ATP (the natural substrate), while the isopropyl group occupies the hydrophobic region of the AC1 active site, conferring selectivity over other adenylate cyclase isoforms.[1]

  • Causality: The ortho-fluorine is critical here; non-fluorinated analogs often lose potency due to rapid metabolism or poor electrostatic fit within the catalytic cleft.[1]

Application B: Transthyretin (TTR) Kinetic Stabilization

Transthyretin amyloidosis occurs when the TTR tetramer dissociates into monomers.[1] Small molecules that bind to the thyroxine (T4) binding pocket stabilize the tetramer.[1]

  • Mechanism: The carboxylate binds to the lysine residues (Lys15) at the entrance of the T4 pocket.[1] The fluorinated phenyl ring occupies the inner halogen-binding pockets (HBP), and the isopropyl group extends into the deepest hydrophobic region.[1]

  • Validation: This mimics the binding mode of Diflunisal and Tafamidis , but the isopropyl group offers a tighter fit in the inner cavity compared to the planar rings of older generation stabilizers.

Visualization of Biological Logic[1]

The following diagram illustrates the synthesis of the scaffold and its divergence into two distinct therapeutic pathways.

BioactivityPathways Precursor Cumic Acid (4-Isopropylbenzoic acid) Scaffold 2-Fluoro-5-(propan-2-yl) benzoic acid (The Core Scaffold) Precursor->Scaffold 1. Nitration 2. Reduction 3. Balz-Schiemann Fluorination AC1_Mech Mechanism: Competitive inhibition at ATP binding site Scaffold->AC1_Mech Derivatization to Pyrimidinone TTR_Mech Mechanism: Kinetic Stabilization of Tetramer (T4 Pocket) Scaffold->TTR_Mech Direct Binding (Bioisostere of Diflunisal) AC1_Target Target: Adenylyl Cyclase 1 (Neuropathic Pain) AC1_Mech->AC1_Target TTR_Target Target: Transthyretin (TTR) (Amyloidosis) TTR_Mech->TTR_Target

Caption: Synthetic origin and dual therapeutic divergence of the 2-Fluoro-5-isopropylbenzoic acid scaffold.

Experimental Protocols

To validate the biological potential of this molecule, the following protocols are recommended. These are designed to be self-validating using positive controls.

Protocol 1: Synthesis via Balz-Schiemann Reaction

Context: Generating the scaffold from commercially available precursors.[1]

  • Nitration: Treat 3-isopropylbenzoic acid with fuming HNO₃/H₂SO₄ at 0°C to yield 2-nitro-5-isopropylbenzoic acid.[1]

  • Reduction: Hydrogenate (H₂, Pd/C) in methanol to obtain 2-amino-5-isopropylbenzoic acid (Anthranilic acid derivative).

  • Diazotization: Dissolve the amine in tetrafluoroboric acid (HBF₄). Add NaNO₂ (aq) dropwise at -5°C.[1]

  • Fluorination: Isolate the diazonium tetrafluoroborate salt. Thermally decompose the dry salt (sand bath, ~110°C) to release N₂ and BF₃, yielding This compound .[1]

  • Purification: Recrystallize from ethanol/water.

Protocol 2: TTR Stabilization Assay (Turbidimetry)

Context: Verifying amyloid inhibition potential.[1]

  • Reagents: Recombinant Wild-Type TTR (0.4 mg/mL), Acetate buffer (pH 4.4, amyloidogenic condition), Test Compound (10 µM - 50 µM).

  • Control: Diflunisal (Positive Control), DMSO (Negative Control).[1]

  • Procedure:

    • Incubate TTR with the test compound for 30 min at 37°C in neutral buffer.

    • Lower pH to 4.4 to induce tetramer dissociation and aggregation.[1]

    • Monitor turbidity (absorbance at 400 nm) over 72 hours.[1]

  • Validation: A successful "hit" will show low turbidity (flat line) similar to Diflunisal, whereas the DMSO control will show a rapid increase in absorbance.[1]

References
  • BenchChem. (2025).[1] An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid | C10H11FO4S.[1] National Library of Medicine.[1] Retrieved from [1]

  • Ossila. (2024).[1] 2-Fluoro-5-methylbenzoic acid: A fluorinated benzoic acid building block.[1][2] Retrieved from

  • ResearchGate. (2022).[1] Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. Retrieved from

  • Sigma-Aldrich. (2025).[1] this compound Product Detail. Retrieved from [1]

Sources

Methodological & Application

Introduction: The Significance of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2-Fluoro-5-(propan-2-yl)benzoic acid, a valuable building block in modern chemical research. This document provides detailed protocols, mechanistic insights, and expert commentary for researchers, scientists, and professionals in drug development.

Fluorinated benzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound, with its specific substitution pattern, represents a key scaffold for the development of novel pharmaceuticals and advanced materials. The presence of the isopropyl group can further enhance interactions with hydrophobic pockets in enzymes and receptors.

This guide, intended for an audience of trained chemists, outlines a robust and reproducible two-step synthetic route to this compound. The chosen strategy involves a Friedel-Crafts alkylation to introduce the isopropyl moiety, followed by a benzylic oxidation to yield the desired carboxylic acid. The protocols provided are designed to be self-validating, with explanations for key experimental choices and potential pitfalls.

Overall Synthetic Strategy

The synthesis begins with the commercially available and relatively inexpensive starting material, fluorobenzene. The isopropyl group is introduced via a Friedel-Crafts alkylation reaction, a classic and powerful method for forming carbon-carbon bonds on aromatic rings.[3][4] The resulting intermediate, 1-fluoro-4-isopropylbenzene (p-fluorocumene), is then subjected to a strong oxidizing agent to convert the isopropyl group into a carboxylic acid function, yielding the final product.

G A Fluorobenzene B 1-Fluoro-4-isopropylbenzene A->B  Step 1: Friedel-Crafts Alkylation (Isopropylating agent, Lewis Acid) C This compound B->C  Step 2: Benzylic Oxidation (Strong Oxidizing Agent)

Caption: High-level workflow for the synthesis of this compound.

Part 1: Friedel-Crafts Alkylation of Fluorobenzene

Objective: To synthesize 1-fluoro-4-isopropylbenzene by the alkylation of fluorobenzene.

Background: The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[5][6] In this step, a Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a carbocation or a carbocation-like electrophile from an alkyl halide.[4] This electrophile is then attacked by the electron-rich aromatic ring of fluorobenzene. The fluorine atom is an ortho-, para-director, meaning the incoming electrophile will preferentially add to the positions ortho or para to the fluorine. Due to steric hindrance, the para-substituted product, 1-fluoro-4-isopropylbenzene, is generally the major product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Fluorobenzene96.1025.0 g (23.9 mL)0.26
2-Chloropropane78.5424.5 g (28.7 mL)0.31
Aluminum Chloride (anhydrous)133.3441.6 g0.31
Dichloromethane (DCM, anhydrous)-250 mL-
6M Hydrochloric Acid-200 mL-
Saturated Sodium Bicarbonate-150 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Experimental Protocol:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Ensure all glassware is oven-dried to prevent quenching of the Lewis acid catalyst.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (41.6 g) and anhydrous dichloromethane (150 mL). Cool the slurry to 0 °C in an ice-water bath with stirring.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of fluorobenzene (25.0 g) and 2-chloropropane (24.5 g) in anhydrous dichloromethane (100 mL).

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over a period of 1 hour, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture over 300 g of crushed ice in a large beaker. Caution: This is a highly exothermic process.

    • Once the ice has melted, add 100 mL of 6M HCl to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 100 mL of 6M HCl, 150 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, 1-fluoro-4-isopropylbenzene, can be purified by fractional distillation under reduced pressure.

Part 2: Benzylic Oxidation of 1-Fluoro-4-isopropylbenzene

Objective: To synthesize this compound by oxidizing the isopropyl group of 1-fluoro-4-isopropylbenzene.

Background: The alkyl side chains of aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents, provided the benzylic carbon has at least one hydrogen atom. Potassium permanganate (KMnO₄) is a powerful and effective reagent for this transformation. The reaction proceeds through a radical mechanism at the benzylic position. The initial oxidation product is the potassium salt of the benzoic acid, which is soluble in the aqueous reaction medium. Subsequent acidification precipitates the free carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Fluoro-4-isopropylbenzene138.1910.0 g0.072
Potassium Permanganate (KMnO₄)158.0328.5 g0.18
Water-400 mL-
Sodium Hydroxide (optional)40.00~1 g-
Concentrated Hydrochloric Acid-As needed-
Ethanol/Water mixture-For recrystallization-

Experimental Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-4-isopropylbenzene (10.0 g), water (400 mL), and a small amount of sodium hydroxide (~1 g, to maintain basicity).

  • Addition of Oxidant: Heat the mixture to reflux. Add potassium permanganate (28.5 g) in small portions over 2-3 hours to the vigorously stirred, refluxing mixture. Caution: The reaction is exothermic; control the rate of addition to maintain a steady reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After all the KMnO₄ has been added, continue to reflux the mixture until the purple color no longer fades (indicating the presence of excess permanganate), typically for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Destroy the excess KMnO₄ by adding a small amount of a reducing agent (e.g., sodium bisulfite or a few mL of ethanol) until the purple color is discharged.

    • Filter the hot mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

    • Cool the clear filtrate in an ice bath.

  • Product Isolation: Slowly acidify the cold filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of this compound will form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

    • Dry the purified crystals in a vacuum oven.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~12.0 (s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 3.0-3.1 (septet, 1H, CH(CH₃)₂), 1.25 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~170 (C=O), 160-163 (d, ¹JCF, C-F), ~145 (C-isopropyl), 125-130 (aromatic CHs), ~115 (d, ²JCF, C-H ortho to F), 34 (CH(CH₃)₂), 24 (CH(CH₃)₂)
IR (ATR) ν ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O), ~1250 cm⁻¹ (s, C-F)
Mass Spec (EI) m/z (%) = 182 (M⁺), 167 (M⁺ - CH₃), 139 (M⁺ - C₃H₇)

Mechanistic Insights: The Friedel-Crafts Alkylation

The mechanism of the Friedel-Crafts alkylation involves three key steps:

  • Generation of the Electrophile: The Lewis acid (AlCl₃) abstracts the chloride from 2-chloropropane to form an isopropyl carbocation. This carbocation is the active electrophile.

  • Electrophilic Attack: The π-system of the fluorobenzene ring acts as a nucleophile and attacks the isopropyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 2-Chloropropane 2-Chloropropane Isopropyl Carbocation Isopropyl Carbocation 2-Chloropropane->Isopropyl Carbocation + AlCl3 [AlCl4]- [AlCl4]- Fluorobenzene Fluorobenzene Arenium Ion Arenium Ion Fluorobenzene->Arenium Ion + Isopropyl Carbocation 1-Fluoro-4-isopropylbenzene 1-Fluoro-4-isopropylbenzene Arenium Ion->1-Fluoro-4-isopropylbenzene + [AlCl4]- - HCl - AlCl3

Caption: Mechanism of the Friedel-Crafts alkylation of fluorobenzene.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step procedure, employing a Friedel-Crafts alkylation followed by a benzylic oxidation, is a reliable and scalable method for accessing this important chemical intermediate. By understanding the underlying principles and carefully following the detailed protocols, researchers can successfully synthesize this compound for use in drug discovery, materials science, and other areas of chemical research.

References

  • Guidechem. (2020, November 10). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE?
  • Organic Syntheses.
  • Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
  • University of the West Indies. Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • BenchChem.
  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • BenchChem. Minimizing Impurity Formation During the Synthesis of 2-Hydroxy-5-isopropylbenzoic acid.
  • National Center for Biotechnology Information.
  • ChemicalBook. 2-Fluorobenzoic acid synthesis.
  • Organic Syntheses.
  • PubChem. 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Sigma-Aldrich. 2-Fluoro-5-(N-isopropyl-N-methylsulfamoyl)benzoic acid.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab.
  • YouTube. (2022, August 17). A Grignard Reaction.
  • BLD Pharm. 1341654-82-7|2-Fluoro-5-isopropylbenzoic acid.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • ChemicalBook. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
  • BenchChem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Chemistry Steps. (2022, January 2).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents.

Sources

2-Fluoro-5-(propan-2-yl)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Fluoro-5-(propan-2-yl)benzoic Acid

Part 1: Strategic Analysis & Route Selection

1.1 Target Molecule Profile

  • IUPAC Name: this compound[1]

  • Common Name: 2-Fluoro-5-isopropylbenzoic acid

  • CAS: 116529-60-3

  • Core Structure: A benzoic acid scaffold substituted with a fluorine atom at the ortho position (C2) and an isopropyl group at the meta position (C5).

1.2 Retrosynthetic Logic The synthesis of polysubstituted benzenes requires careful consideration of directing effects.

  • Challenge: Starting from the commercially available 1-fluoro-4-isopropylbenzene (4-fluorocumene) , standard electrophilic aromatic substitution (EAS) (e.g., bromination followed by Grignard) fails to yield the target. The isopropyl group is an activating ortho/para director, while fluorine is a deactivating ortho/para director. In EAS, the activating alkyl group dominates, directing the incoming electrophile ortho to the isopropyl group (yielding the unwanted 5-fluoro-2-isopropylbenzoic acid isomer).

  • Solution (The "DoM" Strategy): To install the carboxyl group ortho to the fluorine, we must exploit Directed Ortho Metalation (DoM) .[2] Fluorine acts as a powerful Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the adjacent proton (inductive effect). Using a strong organolithium base allows for exclusive deprotonation at the C2 position, followed by quenching with

    
    .
    

1.3 Selected Route: Cryogenic Ortho-Lithiation/Carboxylation This protocol utilizes n-butyllithium (or LDA) to selectively lithiate 1-fluoro-4-isopropylbenzene at the position ortho to the fluorine, followed by a carbon dioxide quench.

Part 2: Visualized Reaction Workflow

Figure 1: Reaction Scheme and Regioselectivity Control

ReactionScheme cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Electrophilic Trap SM 1-Fluoro-4-isopropylbenzene (Starting Material) Inter Lithiated Intermediate (Li at C2 Position) SM->Inter Prod 2-Fluoro-5-isopropylbenzoic acid (Target) Inter->Prod Reagent1 LDA or n-BuLi THF, -78°C Reagent2 1. CO2 (gas/solid) 2. H3O+ Quench

Caption: Regioselective synthesis via fluorine-directed lithiation. The strong inductive effect of Fluorine directs the Lithium base to the C2 position, overriding steric factors.

Part 3: Detailed Experimental Protocol

3.1 Materials & Equipment

ComponentSpecificationRole
Precursor 1-Fluoro-4-isopropylbenzene (>98%)Starting Material
Base Lithium Diisopropylamide (LDA) 2.0M in THF/HeptaneLithiating Agent
Solvent Anhydrous Tetrahydrofuran (THF)Reaction Medium
Electrophile Carbon Dioxide (Dry Ice, crushed)Carboxyl Source
Quench 2N Hydrochloric Acid (HCl)Protonation
Equipment 3-Neck Flask, N2/Ar line, Low-temp thermometerCryogenic Setup

3.2 Step-by-Step Procedure

Step 1: Reactor Setup and Inertion

  • Oven-dry a 500 mL 3-neck round-bottom flask, magnetic stir bar, and addition funnel. Assemble hot under a flow of Nitrogen or Argon.

  • Cool to room temperature under positive inert gas pressure.

  • Charge the flask with Anhydrous THF (150 mL) .

Step 2: Cryogenic Lithiation

  • Cool the THF to -78°C using a dry ice/acetone bath.

  • Option A (Commercial LDA): Add LDA solution (2.0M, 55 mL, 1.1 equiv) dropwise via syringe, maintaining internal temperature below -70°C.

  • Option B (In-situ LDA): Add diisopropylamine (1.2 equiv) followed by n-BuLi (1.1 equiv) at -78°C and stir for 30 mins.

  • Add 1-Fluoro-4-isopropylbenzene (13.8 g, 100 mmol) dropwise over 20 minutes.

    • Critical Process Parameter (CPP): The internal temperature must not exceed -65°C during addition to prevent benzyne formation or polymerization.

  • Stir the mixture at -78°C for 2 hours . The solution typically turns a pale yellow or orange color, indicating the formation of the aryllithium species.

Step 3: Carboxylation (The Trap)

  • Prepare a source of dry

    
    . This can be done by filling a separate flask with crushed dry ice and channeling the gas through a drying tube (CaCl2) into the reaction flask via a cannula or gas dispersion tube.
    
  • Bubble excess

    
     gas into the reaction mixture at -78°C for 30 minutes.
    
    • Observation: The mixture will become viscous and may turn colorless or pale white as the lithium carboxylate precipitates.

  • Remove the cooling bath and allow the reaction to warm to room temperature (approx. 20°C) while continuing the

    
     purge.
    

Step 4: Quench and Workup (Acid-Base Purification)

  • Quench: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water .

  • Basification: Adjust pH to >10 using 10% NaOH solution (if not already basic).

  • Wash: Extract the aqueous layer with Diethyl Ether (

    
    ) to remove unreacted starting material (neutral organics). Discard the organic (ether) layer.
    
  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 using concentrated HCl .

    • Result: The product, 2-Fluoro-5-isopropylbenzoic acid, will precipitate as a white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

3.3 Purification & Validation

  • Recrystallization: If purity is <98%, recrystallize from a mixture of Ethanol/Water (1:3) or Hexanes/Ethyl Acetate .

  • Expected Yield: 75-85%.

Part 4: Analytical Characterization

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal/Characteristic
1H NMR solvent: DMSO-d6δ 13.2 (br s, 1H, COOH)δ 7.65 (dd, 1H, H-6, J=7.0, 2.0 Hz)δ 7.45 (ddd, 1H, H-4)δ 7.20 (dd, 1H, H-3, J=10.0, 8.0 Hz)δ 2.95 (sept, 1H, CH of iPr)δ 1.22 (d, 6H, CH3 of iPr)
19F NMR solvent: DMSO-d6δ -110 to -115 ppm (multiplet, characteristic of ortho-substituted fluorobenzene)
HPLC C18 ColumnRetention time approx. 4-5 min (MeCN/H2O gradient).[1][3] Purity >98% required.

Note on NMR Interpretation: The coupling constants are diagnostic. The proton at C6 (ortho to COOH) will show a small coupling to Fluorine (J~7 Hz) and meta coupling to H4. The proton at C3 (ortho to Fluorine) will show a large H-F coupling (J~10 Hz).

Part 5: Troubleshooting & Optimization

Figure 2: Workup Logic Flowchart

Workup Crude Crude Reaction Mixture (Li-Carboxylate + Impurities) WaterAdd Add Water + NaOH (pH > 10) Crude->WaterAdd Extract Extract with Ether/EtOAc WaterAdd->Extract OrgLayer Organic Layer (Unreacted 4-fluorocumene) Extract->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate Salt) Extract->AqLayer Keep Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Precipitate Formation Acidify->Precip Final Filter & Dry (Pure Acid) Precip->Final

Caption: Acid-Base extraction strategy ensures removal of neutral starting materials without column chromatography.

Common Issues:

  • Low Yield: Usually caused by moisture in the THF or insufficient drying of the

    
    . Ensure THF is distilled over Na/Benzophenone or passed through an activated alumina column.
    
  • Regioisomers: If the temperature rises above -60°C during lithiation, thermodynamic equilibration may occur, or benzyne mechanisms might intervene, leading to byproducts. Keep it cold!

  • Incomplete Carboxylation: Ensure vigorous bubbling of

    
    . Using dry ice pellets directly in the reaction is risky (thermal shock/moisture); gas transfer is preferred.
    

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43140864, 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid. (Structural analog data for verification). Link

  • Organic Syntheses. (1929). p-Fluorobenzoic Acid.[4] Org. Synth. 9, 40. (Foundational protocol for fluorobenzoic acid derivatives). Link

Sources

Strategic Utilization of 2-Fluoro-5-(propan-2-yl)benzoic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Profile

In the iterative cycle of drug discovery, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that optimize potency without compromising metabolic stability. 2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-Fluoro-5-isopropylbenzoic acid) represents a high-value building block that addresses two critical design challenges simultaneously: hydrophobic pocket filling and metabolic blockade .

While the 2-fluoro-5-methyl analog is a common starting point (e.g., in Adenylyl Cyclase 1 inhibitors), the 5-isopropyl variant offers a superior steric profile for filling larger hydrophobic cavities (Lipophilic Ligand Efficiency). Furthermore, the 2-fluoro substituent is not merely a metabolic blocker; it serves as a latent "leaving group" for intramolecular nucleophilic aromatic substitution (


), enabling the rapid synthesis of fused heterocycles like 1,4-benzoxazepin-5-ones.
Physicochemical Profile
PropertyValueDrug Discovery Significance
Molecular Weight 182.19 g/mol Fragment-like; allows room for scaffold growth.
ClogP ~3.2High lipophilicity; ideal for crossing blood-brain barrier (BBB) or targeting intracellular kinases.
pKa (Acid) ~3.8The ortho-fluorine inductively acidifies the carboxylate (vs. benzoic acid pKa 4.2), influencing coupling kinetics.
Electronic Effect Ortho-F (Inductive withdrawal)Deactivates ring to electrophilic attack; Activates C2 for nucleophilic displacement (

).

Application Note: Strategic Utility in Medicinal Chemistry

The "Isopropyl Effect" in Potency Optimization

The isopropyl group at the C5 position acts as a bioisostere for phenyl or tert-butyl groups. Unlike the planar phenyl ring, the isopropyl group provides "3D bulk" (saturation) which improves solubility and reduces "flatness"—a key metric in avoiding clinical toxicity.

  • Mechanism: The isopropyl group creates strong van der Waals interactions within hydrophobic pockets (e.g., the ATP-binding site of kinases or the ligand-binding domain of Nuclear Receptors like PPARs).

  • Metabolic Stability: The branching at the benzylic position (methine CH) slows down CYP450-mediated oxidation compared to an n-propyl chain.

The "Fluorine Switch" for Heterocycle Synthesis

The most powerful application of this building block is its ability to serve as a precursor for fused bicyclic systems. The ortho-fluorine atom is sufficiently electron-deficient (due to the para-carboxylate/amide electron-withdrawing group) to undergo displacement by internal nucleophiles.

Pathway:

  • Amide Coupling: React acid with an amine containing a pendant nucleophile (e.g., amino-alcohol).

  • Cyclization: Base-mediated

    
     displaces the Fluorine to close the ring.
    

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Objective: To couple 2-Fluoro-5-isopropylbenzoic acid with a secondary amine while minimizing racemization and maximizing yield despite the steric bulk.

Reagents:

  • Acid: this compound (1.0 equiv)[1]

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 mmol, 182 mg) in anhydrous DMF (5 mL) in a dried round-bottom flask under Nitrogen/Argon.

  • Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add the amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS. The ortho-fluorine accelerates the reaction slightly by withdrawing electron density, making the carbonyl more electrophilic.

  • Work-up: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • LC-MS: Look for [M+H]+ peak.

  • 19F NMR: The Fluorine signal (typically ~ -110 to -120 ppm) should remain; if it disappears, you may have accidentally displaced it with the amine (rare at RT without strong base).

Protocol B: Synthesis of 1,4-Benzoxazepin-5-ones via

Objective: To utilize the 2-Fluoro substituent as a leaving group to form a fused heterocyclic core.

Reagents:

  • Substrate: Amide product from Protocol A (Must contain a pendant -OH group, e.g., derived from 3-aminopropan-1-ol).

  • Base:

    
     (Cesium Carbonate) (2.0 equiv)
    
  • Solvent: DMSO or DMF (Dry)

Step-by-Step Procedure:

  • Dissolution: Dissolve the fluoro-amide substrate (0.5 mmol) in anhydrous DMSO (5 mL).

  • Base Addition: Add powdered

    
     (1.0 mmol, 326 mg).
    
  • Cyclization: Heat the mixture to 80–100°C for 2–6 hours.

    • Mechanism:[2][3] The pendant hydroxyl group is deprotonated by Cesium; the resulting alkoxide attacks the C2 position, displacing Fluorine (Meisenheimer complex intermediate).

  • Monitoring: Monitor by LC-MS. The mass will decrease by 20 Da (Loss of HF: -20).

  • Work-up: Pour into ice water. Extract with EtOAc.[4] Caution: DMSO removal requires extensive water washing.

  • Purification: Recrystallization or Prep-HPLC.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available for this building block.

G cluster_0 Key Transformation Acid 2-Fluoro-5-isopropyl benzoic acid Amide Linear Amide (Intermediate) Acid->Amide Protocol A: HATU, Amine, DIPEA Heterocycle 1,4-Benzoxazepin-5-one (Fused Core) Amide->Heterocycle Protocol B: Cs2CO3, Heat (SnAr) Amide->Heterocycle Kinase Kinase Inhibitor (Lead Compound) Amide->Kinase Direct Interaction (F = H-bond acceptor)

Figure 1: Divergent synthesis showing direct amide utilization versus cyclization to fused heterocycles.

Case Study: Optimization of AC1 Inhibitors

While specific clinical data for the isopropyl variant is proprietary in many pipelines, its utility is best understood by examining the 2-fluoro-5-methyl analog used in the development of Adenylyl Cyclase 1 (AC1) inhibitors for chronic pain treatment [1].

  • The Baseline: Researchers utilized 2-fluoro-5-methylbenzoic acid to create a benzoxazepinone core.[5]

  • The Optimization Opportunity: Replacing the 5-methyl with 5-isopropyl (using the building block described here) increases the volume of the hydrophobic tail.

  • Result: In analogous kinase programs (e.g., B-Raf inhibitors), this "Methyl-to-Isopropyl" switch often results in a 3–10x increase in potency due to better desolvation penalties and tighter packing in the hydrophobic cleft [2].

References

  • Scott, J. et al. (2022).[5] Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 65(6), 4667–4686.[5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Chen, Q. et al. (2019).[5] Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents.[5] Molecules, 24(20), 3773.[5]

  • Harris, C. et al. (2016). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate. Journal of Medicinal Chemistry, 59(5), 2163–2178.[5]

Sources

High-Yield Amidation Strategies for 2-Fluoro-5-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The amidation of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7) presents a unique set of challenges and opportunities in medicinal chemistry.[1] While the 5-isopropyl group exerts a remote electron-donating effect, the 2-fluoro substituent is the critical control element.

Mechanistic Considerations
  • Electronic Activation vs. Labiles: The ortho-fluorine atom is strongly electronegative.[1] Inductively, it increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by amines. However, this same electron-withdrawing character activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Steric Profile: Unlike ortho-chloro or ortho-methyl substituents, the fluorine atom (Van der Waals radius ~1.47 Å) does not impose significant steric hindrance.[1] Therefore, "forcing" conditions (high heat) are rarely necessary and often detrimental.[1]

  • Side Reaction Risk: The primary failure mode in this synthesis is not lack of conversion, but the displacement of the fluorine atom by the amine nucleophile, leading to an aniline byproduct rather than the desired benzamide. This is particularly prevalent under high-temperature, basic conditions.[1]

Recommendation: This guide prioritizes T3P® (Propanephosphonic acid anhydride) coupling as the primary method due to its mild, non-basic activation cycle, which suppresses SNAr side reactions. The Acid Chloride route is provided as a scalable, cost-effective alternative.

Protocol A: T3P-Mediated Direct Amidation (Recommended)[1]

Rationale: T3P acts as a coupling agent and water scavenger.[1][2][3] Unlike HATU or EDC, it does not require a large excess of base and generates water-soluble byproducts, simplifying purification. Its acidic nature during activation protects the ortho-fluoro group from nucleophilic displacement.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Primary or Secondary)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.5 – 3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA (2.5 equiv) dropwise.[1] Note: Cooling is critical to prevent exotherms that could trigger SNAr.[1]

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes. The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C).

    • Monitoring: Check by LCMS or TLC after 1 hour.[1] Most reactions are complete within 2–4 hours.[1]

    • Optimization: If conversion is <50% after 4 hours, add an additional 0.5 equiv of T3P and warm slightly to 35 °C. Do not exceed 50 °C.

  • Workup (Self-Validating):

    • Quench the reaction with water (equal volume to solvent).[1]

    • Separate the organic layer.[4]

    • Wash organic layer sequentially with:

      • 10% Citric Acid or 1M HCl (to remove unreacted amine and DIPEA).[1]

      • Saturated NaHCO3 (to remove unreacted benzoic acid).[1]

      • Brine.[1]

    • Dry over MgSO4, filter, and concentrate.

  • Purification: The crude product is often >95% pure.[1] If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography.

Protocol B: Acid Chloride Activation (Scale-Up Ready)

Rationale: For multi-gram to kilogram scale, T3P can be expensive. The acid chloride route is robust but requires strict temperature control to prevent F-displacement.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride ((COCl)2) (1.2 equiv)[1]

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - catalytic drops)[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Procedure
  • Activation:

    • Suspend the benzoic acid derivative in dry DCM (0.5 M) under Nitrogen/Argon.

    • Add catalytic DMF (2–3 drops).[1]

    • Cool to 0 °C.

    • Add Oxalyl Chloride dropwise.[1] Gas evolution (CO/CO2) will occur.[1]

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • In-process Check: Quench a small aliquot with MeOH and check for methyl ester formation by TLC/LCMS to confirm complete activation.

    • Evaporation (Critical): Concentrate the mixture to dryness to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh DCM.

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM.[1] Cool to 0 °C.

    • Add the solution of Acid Chloride (prepared above) dropwise to the amine solution.

    • Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess relative to the acylating agent locally, but keeping the temp low prevents the amine from attacking the fluorine.

  • Workup:

    • Wash with 1M HCl, then Sat.[1] NaHCO3, then Brine.[1]

    • Concentrate to yield the amide.

Troubleshooting & Critical Control Points

The SNAr Trap (Fluorine Displacement)

The most common failure mode is the formation of an aniline byproduct.

  • Symptom: LCMS shows a mass of [M+Amine-HF].[1]

  • Cause: High temperature (>50 °C) or using a strong nucleophilic amine with excess strong base.[1]

  • Solution:

    • Switch to Protocol A (T3P) .[1]

    • Use a weaker base (e.g., Pyridine or NMM instead of TEA/DIPEA).[1]

    • Keep reaction temperature < 25 °C.

Comparison of Methods
FeatureProtocol A: T3P CouplingProtocol B: Acid ChlorideProtocol C: HATU/EDC
Scale Suitability mg to 100g100g to kg+mg to g
SNAr Risk Low (Mild conditions)Medium (Depends on temp)High (Basic conditions)
Purification Simple (Water washes)Simple (Evaporation)Difficult (Urea removal)
Cost HighLowMedium
Atom Economy ModerateHighLow

Visualizing the Workflow

Diagram 1: Reaction Decision Tree & Mechanism

This workflow illustrates the decision process for selecting the optimal route based on scale and risk.

AmidationWorkflow Start Start: this compound CheckScale Check Scale & Amine Type Start->CheckScale RouteT3P Route A: T3P Coupling (Discovery/High Value) CheckScale->RouteT3P < 50g or Valuable Amine RouteCOCl2 Route B: Acid Chloride (Scale-up/Cost-sensitive) CheckScale->RouteCOCl2 > 50g or Non-nucleophilic Amine ProcessT3P 1. Mix Acid + Amine + T3P 2. Add DIPEA at 0°C 3. Stir RT RouteT3P->ProcessT3P ProcessCOCl2 1. (COCl)2, cat. DMF -> Acid Chloride 2. Evaporate excess reagent 3. Add to Amine/Base at 0°C RouteCOCl2->ProcessCOCl2 Product Product: 2-Fluoro-5-isopropylbenzamide ProcessT3P->Product High Yield, No S_NAr RiskSNAr Risk Check: S_NAr Side Reaction (F-displacement) ProcessCOCl2->RiskSNAr If Temp > 25°C ProcessCOCl2->Product Controlled Temp (0°C) RiskSNAr->Product Impurity Formation

Caption: Decision tree for selecting T3P vs. Acid Chloride routes, highlighting the S_NAr risk pathway.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Discusses T3P advantages). Available at: [Link][1]

  • Curia Global. Propanephosphonic Acid Anhydride (T3P®) Reagent Guide. Available at: [Link][1][2]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Available at: [Link]

  • PubChem. this compound Compound Summary. Available at: [Link](Note: CID linked for structural verification)[1]

Sources

2-Fluoro-5-(propan-2-yl)benzoic acid in the synthesis of PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Role of 2-Fluoro-5-Substituted Benzoic Acids in the Synthesis of PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response (DDR) machinery.[1][2] They function as molecular sensors for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of poly(ADP-ribose) chains. This process recruits other DDR proteins to initiate repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP-mediated repair for survival.

The development of PARP inhibitors (PARPi) exploits this dependency through a mechanism known as "synthetic lethality".[3][4] By inhibiting PARP, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutated), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[4] Furthermore, many PARP inhibitors are now understood to function by "trapping" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further disrupts replication and contributes to cytotoxicity.[5]

Olaparib (Lynparza™) was the first-in-class PARP inhibitor to receive FDA approval and has become a cornerstone therapy for certain types of ovarian, breast, and prostate cancers.[2][6] The synthesis of Olaparib and other related inhibitors often relies on versatile and strategically functionalized building blocks. This guide focuses on the 2-fluoro-5-substituted benzoic acid scaffold, a key precursor in the construction of these complex therapeutic agents, with a specific examination of the synthetic route to Olaparib as a representative example.

Part 1: The 2-Fluoro-5-Substituted Benzoic Acid Scaffold: A Privileged Motif

The selection of a starting material in medicinal chemistry is a critical decision that influences not only the synthetic route but also the final properties of the drug candidate. The 2-fluoro-5-substituted benzoic acid scaffold is frequently employed for several strategic reasons.

The Influence of the ortho-Fluorine Atom

The incorporation of a fluorine atom, particularly at the position ortho to the carboxylic acid, imparts several advantageous physicochemical properties.[7][8]

  • Modulation of Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the acidity (lowers the pKa) of the carboxylic acid group. This can enhance binding interactions with target proteins and influence the solubility profile of the molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[9][10] Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[7]

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions within the protein binding pocket, including hydrogen bonds (as a weak acceptor) and electrostatic or dipole-dipole interactions, which can significantly improve binding affinity and selectivity.[7][11]

The Versatility of the C-5 Position

The C-5 position of the benzoic acid ring serves as the primary attachment point for building out the pharmacophore responsible for key interactions with the PARP enzyme. In the synthesis of Olaparib, this position is elaborated to introduce the critical phthalazinone moiety. For the user-specified molecule, 2-Fluoro-5-(propan-2-yl)benzoic acid , the isopropyl group at C-5 would provide a distinct hydrophobic feature. While this specific molecule is not a direct precursor for Olaparib, it represents a valid starting point for creating novel analogues where a bulky, hydrophobic group could probe specific regions of the PARP active site.

Part 2: Representative Synthesis of a PARP Inhibitor: Olaparib

The following section details a well-established synthetic pathway to Olaparib, which highlights the conversion of a 2-fluoro-5-substituted benzoic acid derivative into the final active pharmaceutical ingredient (API). The overall process is a convergent synthesis, where the core phthalazinone-benzoic acid intermediate is prepared separately and then coupled with the piperazine side chain.[2][6]

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

  • Stage 1: Construction of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .

  • Stage 2: Amide coupling of the key intermediate with 1-(cyclopropylcarbonyl)piperazine to yield Olaparib.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Coupling A Ethyl 2-fluoro-5-methylbenzoate B Ethyl 5-(bromomethyl)-2-fluorobenzoate A->B Radical Bromination D Key Intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid B->D Negishi Coupling & Hydrolysis C Phthalhydrazide C->D D2 E 1-(Cyclopropylcarbonyl)piperazine F Olaparib E->F D2->F

Caption: Convergent synthetic workflow for the PARP inhibitor Olaparib.

Protocol 1: Synthesis of Key Intermediate (5)

This protocol outlines a scalable and robust process for synthesizing 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5) , adapted from established manufacturing processes.[2][6] The route begins with the commercially available ethyl 2-fluoro-5-methylbenzoate.

Materials & Reagents
ReagentCAS NumberSupplier
Ethyl 2-fluoro-5-methylbenzoate (1)874755-44-5Major suppliers
N-Bromosuccinimide (NBS)128-08-5Major suppliers
Benzoyl peroxide (BPO), 75%94-36-0Major suppliers
Phthalhydrazide (2)1445-69-8Major suppliers
Phosphorus oxychloride (POCl₃)10025-87-3Major suppliers
Zinc dust7440-66-6Major suppliers
Lithium chloride (LiCl)7447-41-8Major suppliers
Pd₂(dba)₃51364-51-3Major suppliers
SPhos657408-07-6Major suppliers
Dichloromethane (DCM)75-09-2Major suppliers
N,N-Dimethylacetamide (DMAc)127-19-5Major suppliers
Sodium Hydroxide (NaOH)1310-73-2Major suppliers
Hydrochloric Acid (HCl), conc.7647-01-0Major suppliers
Step-by-Step Methodology

Step 1a: Bromination of Ethyl 2-fluoro-5-methylbenzoate (1)

  • To a stirred solution of ethyl 2-fluoro-5-methylbenzoate (1) (1.0 eq) in dichloromethane (DCM, 10 vol), add N-Bromosuccinimide (NBS, 1.1 eq).

  • Add benzoyl peroxide (BPO, 0.05 eq) as a radical initiator.

  • Heat the mixture to reflux (approx. 40 °C) and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 5-(bromomethyl)-2-fluorobenzoate, which can be used directly in the next step.

Step 1b: Preparation of Chlorophthalazinone (3)

  • Suspend phthalhydrazide (2) (1.0 eq) in phosphorus oxychloride (POCl₃, 5 vol).

  • Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 1-chlorophthalazin-4(3H)-one (3) .

    • Rationale: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group of the phthalhydrazide tautomer into a chloride, which is a good leaving group for the subsequent coupling reaction.

Step 1c: Negishi Coupling and Hydrolysis to form Intermediate (5)

  • Activate zinc dust (2.0 eq) in a separate flask with a small amount of iodine or dilute HCl, then wash and dry.

  • To a solution of ethyl 5-(bromomethyl)-2-fluorobenzoate from Step 1a in DMAc, add the activated zinc dust and LiCl (1.0 eq). Heat to 60-70 °C to form the organozinc reagent.

  • In the main reaction vessel, dissolve 1-chlorophthalazin-4(3H)-one (3) (1.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq) in DMAc.

  • Add the prepared organozinc reagent to the main vessel and heat the mixture to 80-90 °C for 6-8 hours.

    • Rationale: This is a Negishi cross-coupling reaction. The palladium catalyst facilitates the coupling between the organozinc reagent and the aryl chloride (3) . SPhos is a bulky phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination steps.

  • After completion, cool the reaction and quench with water. Add aqueous NaOH (3.0 eq) and heat to 60 °C for 2-3 hours to hydrolyze the ethyl ester.

  • Filter the mixture to remove palladium residues. Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5) .

Protocol 2: Final Amide Coupling to Yield Olaparib

This protocol describes the final step, which is the formation of the amide bond between the key intermediate (5) and the piperazine side chain.[12][13]

Materials & Reagents
ReagentCAS NumberSupplier
Intermediate (5) 763113-21-9From Protocol 1
1-(Cyclopropylcarbonyl)piperazine102436-43-3Major suppliers
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)94790-37-1Major suppliers
N,N-Diisopropylethylamine (DIPEA)7087-68-5Major suppliers
Acetonitrile (ACN)75-05-8Major suppliers
Step-by-Step Methodology
  • Suspend the key intermediate (5) (1.0 eq) in acetonitrile (ACN, 6 vol) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) followed by 1-(cyclopropylcarbonyl)piperazine (1.2 eq).

  • Cool the mixture to approximately 15-20 °C.

  • Add HBTU (1.3 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.

    • Rationale: HBTU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily attacked by the secondary amine of the piperazine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction. This method is preferred for its high yields, fast reaction times, and minimization of side reactions.

  • Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by LC-MS).

  • Cool the mixture to 0-5 °C and hold for 1 hour to maximize precipitation of the product.

  • Filter the solid, wash the cake sequentially with cold acetonitrile and water.

  • Dry the solid under vacuum at 50-60 °C to yield Olaparib as a white to off-white solid. Recrystallization from a suitable solvent system may be performed for further purification if necessary.

Part 3: Data Presentation & Characterization

The following table summarizes the expected outcomes and key characteristics of the compounds in the synthetic pathway.

CompoundStructure No.Molecular FormulaMW ( g/mol )Typical YieldPurity (LC-MS)
Ethyl 5-(bromomethyl)-2-fluorobenzoate-C₁₀H₁₀BrFO₂261.09>90% (crude)>95%
1-Chlorophthalazin-4(3H)-one3 C₈H₅ClN₂O180.59~90%>98%
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid5 C₁₆H₁₁FN₂O₃298.27~60-70% (3 steps)>98%
Olaparib Final C₂₄H₂₃FN₄O₃434.46>85%>99.5%

Part 4: Mechanism of Action Visualization

PARP inhibitors function primarily through catalytic inhibition and PARP trapping. The inhibitor binds to the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR chains. This not only blocks the recruitment of repair proteins but also traps the PARP enzyme on the DNA, creating a physical obstruction to DNA replication forks.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor A DNA Single-Strand Break (SSB) B PARP Binds to DNA A->B C PARP Catalyzes PAR Chain Synthesis B->C D Recruitment of Repair Proteins C->D E SSB Repair D->E F Cell Survival E->F G DNA Single-Strand Break (SSB) H PARP Binds to DNA G->H I PARP Inhibitor Binds & TRAPS PARP on DNA H->I J Replication Fork Collapse -> Double-Strand Break (DSB) I->J K Defective HR Repair (due to BRCA mutation) J->K L Genomic Instability & Cell Death K->L

Caption: Logical flow of PARP-mediated repair vs. PARP inhibitor action.

Part 5: Future Directions & Analogue Synthesis

While This compound is not a direct precursor to Olaparib, its structure provides a template for creating novel PARP inhibitor analogues. The synthetic logic presented in Protocols 1 and 2 can be adapted. The primary challenge would be the functionalization of the isopropyl group to create a linker for attaching the phthalazinone moiety, or alternatively, using the isopropyl group itself as a key interacting feature in a redesigned inhibitor.

A hypothetical approach could involve coupling This compound directly with a different heterocyclic core that complements the hydrophobic isopropyl group.

G A This compound C Novel PARP Inhibitor Analogue A->C Amide Coupling (e.g., HATU/DIPEA) B Novel Heterocyclic Amine (H₂N-Het) B->C Amide Coupling (e.g., HATU/DIPEA)

Caption: Hypothetical synthesis of a novel PARP inhibitor analogue.

This strategy allows researchers to explore new chemical space and potentially develop inhibitors with different selectivity profiles, improved pharmacokinetic properties, or efficacy against resistant tumors. The principles of leveraging the ortho-fluoro group for favorable properties remain a cornerstone of this design process.

References

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. National Institutes of Health. [Link]

  • Johannes, J. W., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1438-1454. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9097-9102. [Link]

  • Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6293-6300. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9097-9102. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health. [Link]

  • Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. [Link]

  • Processes for preparing olaparib.
  • Fluorine in drug discovery: Role, design and case studies. Pre-proof. [Link]

  • Olaparib NDA 206162. New Drug Approvals. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Institutes of Health. [Link]

  • Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. [Link]

  • Shirodkar, P. Y., & Bhat, K. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. UNL Digital Commons. [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-5-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2F5IPBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the purification of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7), a critical intermediate often used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. The presence of the fluorine atom at the ortho position and the isopropyl group at the meta position creates unique solubility and crystallization behaviors compared to non-substituted benzoic acids.

This guide moves beyond generic protocols, offering a tiered purification strategy designed to remove specific impurities such as regioisomers (e.g., 2-fluoro-4-isopropylbenzoic acid) , decarboxylated byproducts , and transition metal residues from cross-coupling reactions.

Tier 1: Initial Assessment & Acid-Base Workup

Objective: Bulk removal of non-acidic impurities and inorganic salts.

Q: My crude material is a dark brown sticky solid. Is this normal?

A: Yes, this is typical for crude material derived from Grignard carboxylation or metal-catalyzed oxidation. The color usually comes from polymerized byproducts or residual metal catalysts (Pd/Cu). Do not attempt direct recrystallization on this material; it will likely "oil out" rather than crystallize.

Protocol: Enhanced Acid-Base Extraction

This protocol leverages the acidity of the benzoic acid moiety (pKa ~3.5–4.0 due to the electron-withdrawing fluorine) to separate it from neutral organics.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction: Extract the organic phase with saturated aqueous NaHCO₃ (

    
    ).
    
    • Why: The salt form (sodium benzoate derivative) is water-soluble. Neutral impurities (unreacted aryl halides, decarboxylated arenes) remain in the EtOAc.

  • Wash: Wash the combined aqueous aqueous extracts with fresh EtOAc (

    
    ) to remove trapped neutrals.
    
  • Precipitation (Critical Step): Cool the aqueous phase to 0–5°C. Slowly acidify with 6N HCl to pH 1–2 while stirring vigorously.

    • Mechanism: Rapid acidification at low temperature promotes the precipitation of fine, filterable solids rather than a sticky oil.

  • Filtration: Collect the precipitate via vacuum filtration. Wash with cold water to remove inorganic salts (NaCl).

Tier 2: Recrystallization Optimization

Objective: Removal of structurally similar impurities and color.

Q: Which solvent system is best for crystallizing this specific fluorinated acid?

A: The isopropyl group adds significant lipophilicity, making the compound too soluble in pure alcohols (methanol/ethanol) even at low temperatures. A binary solvent system is required.

Recommended System: Toluene / n-Heptane or Ethanol / Water .

Solvent Screening Data
Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Impurity Rejection
Ethanol / Water 1:1 to 1:2HighLowExcellent for inorganic salts; Moderate for isomers.
Toluene / Heptane 1:3ModerateVery LowBest for regioisomers and non-polar byproducts.
EtOAc / Hexane 1:4HighModerateGood, but yield often lower due to solubility in Hexane.
DCM PureVery HighHighNot recommended (poor recovery).
Protocol: Anti-Solvent Recrystallization (Toluene/Heptane)
  • Dissolve: Place the Tier 1 solid in a flask. Add Toluene (2–3 mL/g) and heat to 80°C (or reflux).

  • Saturation: If the solution is not clear, filter hot (remove inorganic insolubles).

  • Nucleation: Remove from heat. Add n-Heptane dropwise until a persistent cloudiness appears.

  • Re-dissolve: Add just enough hot Toluene to clear the solution.

  • Cooling: Allow to cool slowly to room temperature (RT) over 2 hours. Then cool to 0°C for 1 hour.

    • Why: Fast cooling traps impurities. Slow cooling allows the crystal lattice to exclude the slightly different shapes of regioisomers.

Tier 3: Advanced Troubleshooting (Isomers & Color)

Q: I still see a 5-10% impurity by HPLC with a similar retention time. What is it?

A: This is likely a regioisomer (e.g., 2-fluoro-4-(propan-2-yl)benzoic acid). These are notoriously difficult to separate because their pKa and solubility are nearly identical to the target.

Solution: Selective Amine Salt Crystallization. Instead of crystallizing the free acid, crystallize it as a salt with a chiral or bulky amine.

  • Dissolve the acid in Ethanol.[1]

  • Add 1.0 equivalent of Dicyclohexylamine (DCHA) .

  • The DCHA salt of the target acid often crystallizes preferentially, leaving the isomer in the mother liquor.

  • Filter the salt, wash with cold ethanol, and regenerate the free acid using 1N HCl.

Q: The product is off-white/yellow. How do I get it pure white?

A: The yellow color is likely trace oxidation products (quinones).

  • Action: During the hot dissolution step of recrystallization, add Activated Carbon (5 wt%) . Stir at reflux for 15 minutes, then filter hot through a Celite pad.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Dark/Sticky Solid) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with sat. NaHCO3 Dissolve->Extract OrgPhase Organic Phase (Discard Neutrals) Extract->OrgPhase Neutrals AqPhase Aqueous Phase (Target as Benzoate) Extract->AqPhase Benzoate Acidify Acidify with HCl to pH 1-2 (Precipitate Free Acid) AqPhase->Acidify Solid1 Solid Intermediate (Off-white) Acidify->Solid1 Recryst Recrystallization (Toluene/Heptane) Solid1->Recryst CheckPurity Check Purity (HPLC) Recryst->CheckPurity Pure Pure Product (>98% White Solid) CheckPurity->Pure Pass SaltScreen Amine Salt Screen (DCHA) CheckPurity->SaltScreen Fail (Isomers) SaltScreen->Pure Regenerate Acid

Figure 1: Logical flow for the purification of this compound, including contingency steps for isomer separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59633663, 2-Fluoro-5-isopropylbenzoic acid. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Purification of 2-Fluoro-5-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Document from a specialized chemical purification unit. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific challenges of recrystallizing 2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-Fluoro-5-isopropylbenzoic acid).

Executive Summary & Compound Profile

This guide details the purification of This compound (CAS: 1341654-82-7 / 116751-24-7). This compound is a critical intermediate in the synthesis of glucokinase activators and other metabolic therapeutics.

The presence of the isopropyl group (C5 position) introduces significant lipophilicity compared to simple fluorobenzoic acids, while the fluorine atom (C2 position) increases acidity and alters crystal lattice energy. These structural features often lead to "oiling out" rather than discrete crystallization if the solvent polarity is not carefully modulated.

Key Physicochemical Parameters
PropertyValue / CharacteristicImplication for Recrystallization
Physical State White to off-white solidTarget appearance for pure product.
Melting Point Est. 120–145 °C (Derivative dependent)Critical: Monitor crude MP. Wide range (<2°C) indicates impurity.
Solubility (Polar) High (Ethanol, Methanol, DMSO)Good "Solvent A" candidates.
Solubility (Non-Polar) Moderate (Toluene, EtOAc); Low (Heptane)Good "Solvent B" (Anti-solvent) candidates.
Acidity (pKa) ~3.5–4.0 (Estimated)pH sensitivity; avoid basic contaminants.

The "Golden Path" Protocol: Binary Solvent Recrystallization

Based on the lipophilic/polar balance of the isopropyl and carboxyl groups, a Ethanol/Water or Ethyl Acetate/Heptane system is recommended. The protocol below prioritizes the Ethanol/Water system for its ability to remove inorganic salts and polar by-products.

Reagents Required[1][2][3][4]
  • Solvent A (Good Solvent): Ethanol (Absolute or 95%)

  • Solvent B (Anti-Solvent): Deionized Water (pre-heated)

  • Activated Charcoal: (Optional, for colored impurities)

Step-by-Step Methodology
  • Dissolution:

    • Place crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol (Solvent A) to dissolve the solid.

    • Scientist's Note: If the solution is colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation Point:

    • Maintain the solution at boiling temperature.

    • Dropwise, add hot Water (Solvent B) until a faint, persistent turbidity (cloudiness) is observed.

    • Add just enough boiling Ethanol (approx. 0.5 - 1 mL) to clear the turbidity and restore a transparent solution.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed .

    • Critical: Do not agitate. Rapid cooling or agitation promotes "oiling out" (liquid-liquid phase separation) due to the isopropyl group's lipophilicity.

    • Once at room temperature, transfer to an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with a cold mixture of Ethanol/Water (1:3 ratio).

    • Dry in a vacuum oven at 40–50 °C for 12 hours.

Workflow Visualization

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve Charcoal Optional: Add Charcoal & Filter Hot Dissolve->Charcoal If colored AntiSolvent Add hot Water until turbid Dissolve->AntiSolvent Clear solution Charcoal->AntiSolvent Clear Add Ethanol drops to clear AntiSolvent->Clear Cool Slow Cool to RT (Static) then Ice Bath Clear->Cool Filter Vacuum Filtration & Wash Cool->Filter Dry Vacuum Dry (40-50°C) Filter->Dry

Figure 1: Logical flow for the binary solvent recrystallization process.

Troubleshooting Hub

This section addresses specific failure modes reported by users working with isopropyl-substituted benzoic acids.

Issue 1: "Oiling Out" (Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling. Root Cause: The solution temperature dropped below the liquid-liquid miscibility gap before reaching the crystallization point. This is common with the isopropyl moiety, which lowers the melting point and increases lipophilicity. Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add more Ethanol (Solvent A) to increase solubility. The water content is likely too high.

  • Seed: Cool very slowly. When the temperature is slightly below the boiling point, add a "seed crystal" of pure product to provide a nucleation surface.

Issue 2: Low Yield (<50%)

Symptom: Very few crystals form, even after icing. Root Cause: Too much Solvent A (Ethanol) was used, or the compound is too soluble in the chosen mixture. Corrective Action:

  • Concentrate: Evaporate 20-30% of the solvent volume using a rotary evaporator.

  • Shift System: Switch to a less polar system: Ethyl Acetate (Solvent A) / Heptane (Solvent B) . The isopropyl group has lower solubility in heptane, which may force precipitation more effectively.

Issue 3: Persistent Coloration

Symptom: Crystals are off-white, yellow, or brown. Root Cause: Oxidation by-products (likely from the synthesis precursor, e.g., 2-fluoro-5-isopropyltoluene). Corrective Action:

  • Charcoal Treatment: Repeat the process but ensure the activated charcoal step is included.

  • Acid Wash: If the color persists, dissolve the crude in dilute NaOH (forming the benzoate salt), extract impurities with Dichloromethane (discard organic layer), then re-acidify the aqueous layer with HCl to precipitate the acid before recrystallizing.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a valid alternative. However, Ethanol is generally preferred for isopropyl-substituted compounds because the slightly longer alkyl chain of ethanol interacts better with the isopropyl group, potentially offering better selectivity against polar impurities.

Q2: How do I remove the unreacted starting material (2-Fluoro-5-isopropyltoluene)? A: The starting material is a non-polar liquid/oil. The Ethanol/Water system is excellent for this. The starting material will likely remain dissolved in the mother liquor (the ethanol/water mix) while the polar benzoic acid crystallizes out. Thorough washing of the filter cake is essential.

Q3: What are the critical impurities I should look for in HPLC? A:

  • Regioisomers: 2-Fluoro-4-isopropylbenzoic acid (if synthesized via non-selective alkylation).

  • Over-oxidation products: 2-Fluoro-5-acetylbenzoic acid (if the isopropyl group was oxidized).

  • Precursors: 2-Fluoro-5-isopropyltoluene.

Q4: Is the compound hygroscopic? A: Fluorinated benzoic acids are generally not highly hygroscopic, but the presence of moisture can depress the melting point. Store in a desiccator.

References & Grounding

  • General Recrystallization of Fluorinated Benzoic Acids:

    • Source: Sigma-Aldrich / Merck Technical Bulletins. "Purification of Benzoic Acid Derivatives."

    • Relevance: Establishes the baseline solubility profiles for halogenated aromatic acids.

  • Synthesis and Properties of Isopropyl-Benzoic Acid Derivatives:

    • Source: PubChem Compound Summary for analogous structures (2-Fluoro-5-methylbenzoic acid).

    • Relevance: Provides melting point trends and solubility data for alkyl-fluorobenzoic acids.

  • Oiling Out Phenomena in Aromatic Acids:

    • Source: Organic Chemistry Portal, "Crystallization Troubleshooting."

    • Relevance: Mechanistic explanation of liquid-liquid phase separation in lipophilic acids.

(Note: Specific literature on the recrystallization of CAS 1341654-82-7 is proprietary or sparse; protocols are derived from validated methodologies for structural analogs 2-Fluoro-5-methylbenzoic acid and 2-Fluoro-5-hydroxybenzoic acid.)

common impurities in 2-Fluoro-5-(propan-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7), also known as 2-Fluoro-5-isopropylbenzoic acid .

The content is structured for researchers and process chemists, focusing on the two dominant synthetic pathways: Metal-Catalyzed Cross-Coupling (Pharma Route) and Friedel-Crafts/Oxidation (Industrial Route) .

Synthesis Pathways & Impurity Origins[1][2][3][4]

Understanding the genesis of impurities requires mapping the synthesis route. We categorize production into two primary methodologies, each with a distinct impurity fingerprint.

Route A: The "Pharma-Purity" Pathway (Suzuki-Miyaura Coupling)

Strategy: Bromination of 2-fluorobenzoic acid followed by Pd-catalyzed coupling with isopropylboronic acid.

  • Mechanism: The carboxyl group (meta-director) and fluorine (ortho/para-director) cooperatively direct electrophilic bromination to position 5.

  • Key Impurities: De-halogenated byproducts and homocoupling species.

Route B: The "Industrial-Scale" Pathway (Friedel-Crafts + Oxidation)

Strategy: Friedel-Crafts alkylation of 2-fluorotoluene followed by benzylic oxidation.

  • Mechanism: The methyl group activates position 5 (para) for alkylation. Subsequent oxidation converts the methyl to a carboxyl group.

  • Key Impurities: Regioisomers and over-oxidation products (ketones/di-acids).

Pathway Visualization

SynthesisPathways cluster_0 Route A: Cross-Coupling cluster_1 Route B: Oxidation Start1 2-Fluorobenzoic Acid Inter1 5-Bromo-2-fluorobenzoic Acid Start1->Inter1 Bromination (Br2/Fe) Target TARGET: 2-Fluoro-5-isopropylbenzoic Acid Inter1->Target Suzuki Coupling (iPr-B(OH)2, Pd) Imp1 Impurity A: 2-Fluorobenzoic Acid (Des-bromo) Inter1->Imp1 Hydrodehalogenation Imp2 Impurity B: Biaryl Homocoupling Inter1->Imp2 Pd Homocoupling Start2 2-Fluorotoluene Inter2 2-Fluoro-5-isopropyltoluene Start2->Inter2 F-C Alkylation (iPr-Br, AlCl3) Inter2->Target Oxidation (KMnO4 or Co/Mn/O2) Imp3 Impurity C: 2-Fluoro-5-acetylbenzoic Acid (Over-Oxidation) Inter2->Imp3 Partial Oxid. of iPr Imp4 Impurity D: 4-Fluoroisophthalic Acid (Degradation) Inter2->Imp4 Full Oxid. of iPr

Figure 1: Comparative synthesis pathways showing the divergence points for critical impurities.

Impurity Troubleshooting Guide

Scenario 1: High Levels of "Des-Bromo" Impurity (Route A)

Symptom: HPLC shows a peak matching 2-fluorobenzoic acid (RRT ~0.6-0.7 vs Target). Cause: Hydrodehalogenation of the 5-bromo precursor during the Suzuki coupling. This is often caused by excess hydride sources or insufficient catalyst activation.

Diagnostic Check Corrective Action
Water Content Ensure the boronic acid and solvent are dry. Protodeboronation can compete with coupling.
Catalyst Load High Pd loading can sometimes promote dehalogenation if the cycle is slow. Reduce Pd to 1-3 mol%.
Base Choice Switch from strong bases (KOtBu) to milder carbonates (K₂CO₃ or Cs₂CO₃) to reduce side reactions.
Scenario 2: "Acetyl" or "Keto" Impurity (Route B)

Symptom: LC-MS shows a mass of [M+16] or [M-2+16], identified as 2-Fluoro-5-acetylbenzoic acid . Cause: The isopropyl group contains a tertiary benzylic hydrogen. Under aggressive oxidation conditions (e.g., unbuffered KMnO₄ or high-temp Co/Mn), this position is attacked, converting the isopropyl group into an acetyl group or tertiary alcohol.

Protocol Adjustment:

  • Temperature Control: Maintain oxidation temperature below 60°C.

  • Stoichiometry: Use a limiting amount of oxidant.

  • Alternative Oxidant: Switch to O₂/NHPI (N-Hydroxyphthalimide) catalysis, which is highly selective for methyl groups over isopropyl groups [1].

Scenario 3: Regioisomer Contamination (Route B)

Symptom: A shoulder peak on the main product peak (Isomer: 2-Fluoro-4-isopropylbenzoic acid ). Cause: During the Friedel-Crafts step, the fluorine atom (ortho/para director) competes with the methyl group. While the methyl group strongly directs to position 5 (para), trace substitution at position 4 (para to F) can occur.

Separation Strategy: These isomers have very similar pKa values but different crystal lattice energies.

  • Recrystallization: Use Toluene/Heptane (1:3) . The 5-isopropyl isomer (target) typically crystallizes more readily due to higher symmetry compared to the 4-isopropyl isomer.

Detailed Experimental Protocols

Protocol A: Selective Bromination (Precursor Synthesis)

To avoid 4-bromo impurities, exploit the cooperative directing effects.

  • Charge: 2-Fluorobenzoic acid (1.0 eq) in Glacial Acetic Acid (5V).

  • Add: Iron powder (0.05 eq) as catalyst.

  • Dose: Bromine (1.1 eq) dropwise at 40°C.

  • Hold: Heat to 60°C for 4 hours.

  • Workup: Quench with aqueous Sodium Bisulfite (to remove excess Br₂). Precipitate with water.[1][2][3]

  • Result: 5-Bromo-2-fluorobenzoic acid (>98% regioselectivity).

Protocol B: Impurity Profiling via HPLC

Standardized method for separating the acid from its des-bromo and over-oxidized analogs.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 mins
Detection UV @ 230 nm (Carbonyl/Aromatic absorption)
Flow Rate 1.0 mL/min

Retention Order (Approximate):

  • 4-Fluoroisophthalic acid (Most polar, Over-oxidized)

  • 2-Fluorobenzoic acid (Des-isopropyl/Des-bromo)

  • 2-Fluoro-5-acetylbenzoic acid

  • 2-Fluoro-5-isopropylbenzoic acid (Target)

  • Biaryl dimers (Most non-polar)

Frequently Asked Questions (FAQ)

Q: Why do I see a "Ghost Peak" at double the molecular weight? A: This is likely the Homocoupling Impurity (3,3'-Difluoro-4,4'-diisopropylbiphenyl-dicarboxylic acid). In Suzuki couplings, if the aryl halide undergoes oxidative addition but fails to transmetallate, two Pd-Ar species can disproportionate to form Ar-Ar.

  • Fix: Degas solvents thoroughly (Oxygen promotes homocoupling) and increase the equivalents of the boronic acid slightly (1.2 eq).

Q: Can I use the Grignard route (Carboxylation of 2-Fluoro-5-isopropyl-bromobenzene)? A: Yes, but be aware of the "Wet Quench" Impurity . If the Grignard reagent is exposed to moisture before CO₂ addition, it protonates to form 1-Fluoro-4-isopropylbenzene (neutral hydrocarbon). This is easily removed by base extraction (the product dissolves in base, the impurity does not), but it lowers yield.

Q: My product is oiling out during crystallization. How do I fix this? A: The isopropyl group adds lipophilicity, lowering the melting point.

  • Fix: Seed the mixture at a higher temperature. Use a "slow cool" ramp (5°C/hour). Ensure your anti-solvent (e.g., Heptane) is added after the solution is homogenous at reflux [2].

References

  • Ishii, Y., et al. (1997). Alkane Oxidation with N-Hydroxyphthalimide (NHPI) Catalysts. Journal of Organic Chemistry. (General reference for selective oxidation).

  • BenchChem Technical Support. (2025). Troubleshooting Crystallization: Oiling Out.

  • PubChem Compound Summary. (2025). This compound.[4] National Center for Biotechnology Information.

  • ChemicalBook. (2025). Synthesis of 2-Fluoro-5-hydroxybenzoic acid and related derivatives.

  • Organic Syntheses. (2010). Regioselective Bromination of Benzoic Acids.

Sources

Technical Support Center: Scaling Up 2-Fluoro-5-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: #SC-2F5IPBA-001 Subject: Optimization and Troubleshooting for >1 kg Production Batches

Executive Summary

Scaling up 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 124288-68-4) presents a distinct set of regiochemical and thermodynamic challenges. While classical electrophilic aromatic substitution (EAS) routes often fail due to the competing directing effects of the fluorine and isopropyl groups, modern organometallic strategies offer higher precision.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling route using 2-fluoro-5-bromobenzoic acid, as it fixes the regiochemistry early in the synthesis. We also address the Lithiation/Carboxylation route as a viable alternative for facilities with cryogenic capabilities.

Part 1: Route Selection & Strategy

Decision Matrix: Which Path to Choose?
FeatureRoute A: Suzuki-Miyaura (Recommended) Route B: Lithiation/Carboxylation
Key Step Pd-catalyzed coupling of aryl bromide + iPr-BoronHalogen-Lithium Exchange + CO₂ Quench
Regiocontrol Perfect (Pre-functionalized starting material)High Risk (Precursor synthesis is difficult)
Safety Profile Mild (80-100°C), no cryogensHigh Hazard (n-BuLi, -78°C exotherms)
Cost Driver Palladium catalyst & LigandsCryogenic cooling energy & n-BuLi handling
Scalability Linear scale-up to >100 kgHeat transfer limits batch size
Visual Workflow: Synthesis Pathways

SynthesisRoutes cluster_Suzuki Route A: Suzuki-Miyaura (Recommended) cluster_Lithiation Route B: Lithiation (Cryogenic) Start Target: 2-Fluoro-5-isopropylbenzoic acid SM1 2-Fluoro-5-bromobenzoic acid Step1 Pd-Catalyzed Coupling (K3PO4, Dioxane/H2O) SM1->Step1 Reagent1 Isopropylboronic acid pinacol ester Reagent1->Step1 Step1->Start Product Isolation Impurity1 Impurity: Protodeboronation (2-Fluorobenzoic acid) Step1->Impurity1 Side Reaction SM2 1-Bromo-2-fluoro-5-isopropylbenzene Step2 Li-Halogen Exchange (n-BuLi, -78°C) SM2->Step2 Step3 CO2 Quench (Carboxylation) Step2->Step3 Step3->Start

Figure 1: Comparison of the two primary synthetic strategies. Route A is preferred for its regiochemical certainty.

Part 2: The Suzuki-Miyaura Route (Detailed Troubleshooting)

Core Reaction: 2-Fluoro-5-bromobenzoic acid + Isopropylboronic acid pinacol ester


 Product
Q1: Why is my conversion stalling at ~60-70% despite adding excess boronate?

Diagnosis: Protodeboronation of the isopropyl species. Secondary alkyl boronates (like isopropyl) are notoriously unstable compared to aryl boronates. Under basic aqueous conditions, the isopropyl group can hydrolyze or undergo


-hydride elimination before transmetallation occurs.

Corrective Protocol:

  • Switch Boron Source: Replace isopropylboronic acid with Isopropylboronic acid pinacol ester or Potassium isopropyltrifluoroborate . The ester/salt is significantly more stable to hydrolysis.

  • Base Selection: Switch from strong bases (NaOH, KOH) to milder bases like

    
      or 
    
    
    
    . Strong hydroxide bases accelerate protodeboronation.
  • Water Ratio: Reduce water content. Use a solvent system of 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) . Excess water promotes the decomposition of the alkyl boron species.

Q2: I see a large "des-bromo" impurity (2-fluorobenzoic acid). Where does it come from?

Diagnosis: This is the product of


-Hydride Elimination  followed by reductive elimination, or direct hydrodehalogenation.
When the catalytic cycle is slow, the Palladium(II) intermediate has time to undergo side reactions.

Corrective Protocol:

  • Catalyst Choice: Use electron-rich, bulky ligands to accelerate the Reductive Elimination step.

    • Recommended:Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The large bite angle of dppf/dtbpf favors the forming of the C-C bond over side reactions.

  • Sparging is Critical: Oxygen promotes homocoupling and catalyst death. You must sparge solvents with Nitrogen/Argon for at least 30 minutes before heating.

  • "Feed" the Reagent: Do not add all the boronate at the start. Add 1.2 equivalents initially, then dose a second portion (0.3 - 0.5 eq) after 2 hours if HPLC shows stalled conversion.

Scale-Up Protocol (1 kg Batch)
  • Charge: 1.0 kg 2-Fluoro-5-bromobenzoic acid, 1.2 eq Isopropylboronic acid pinacol ester, 3.0 eq

    
    .
    
  • Solvent: 10 L 1,4-Dioxane + 2.5 L Water (Pre-sparged).

  • Catalyst: 0.03 eq (3 mol%) Pd(dppf)Cl₂·DCM.

  • Reaction: Heat to 85-90°C for 12-16 hours.

  • Workup: Cool to RT. Filter off inorganic salts. Adjust pH to 2-3 with HCl. Extract with EtOAc.[1] Crystallize from Heptane/EtOAc.

Part 3: The Lithiation Route (Alternative)

Core Reaction: 1-Bromo-2-fluoro-5-isopropylbenzene + n-BuLi


 [Intermediate] + 


Product
Q3: How do I safely manage the exotherm during the n-BuLi addition on a 50L scale?

Diagnosis: The Lithium-Halogen exchange is extremely fast and exothermic. At scale, heat accumulation can trigger a "runaway" or cause the lithiated intermediate to decompose (benzyne formation).

Corrective Protocol:

  • Cryogenic Control: The reactor jacket must be at -78°C to -80°C .

  • Dosing Rate: The addition rate of n-BuLi is strictly limited by the cooling capacity (

    
    ). Use a mass flow controller.
    
  • Internal Temp Limit: Stop addition if internal temperature rises above -65°C .

  • Quench Mode: Do not bubble CO₂ gas into the reactor (slow mass transfer). Instead, transfer the lithiated solution ONTO solid Dry Ice or into a pre-cooled CO₂-saturated solution (Reverse Quench). This ensures instantaneous carboxylation.

Q4: I am struggling to synthesize the precursor (1-bromo-2-fluoro-5-isopropylbenzene). The bromination is giving mixtures.

Diagnosis: Regioselectivity issues. Brominating 4-fluorocumene (1-fluoro-4-isopropylbenzene) yields a mixture of isomers.

  • Ortho to F (Pos 2): Sterically favored? No, F is small.

  • Ortho to iPr (Pos 3): Electronically favored (Alkyl activation > Halogen deactivation), but sterically hindered by the isopropyl group.

Corrective Protocol: Avoid this route if possible. If you must make the precursor:

  • Use NBS (N-Bromosuccinimide) in DMF or Acetonitrile at mild temperatures (

    
    ) rather than 
    
    
    
    . NBS is more selective.
  • Accept that you will need a high-efficiency fractional distillation to separate the isomers (boiling points will be very close).

Part 4: Analytical & Quality Control

Impurity Profiling Table
Impurity NameStructure / OriginRRT (HPLC)*Removal Strategy
Des-Bromo 2-Fluorobenzoic acid (Hydrodehalogenation)~0.45Acid-Base extraction (pKa difference is minimal, requires recrystallization).
Homocoupling 3,3'-Difluoro-4,4'-diisopropylbiphenyl~1.80Insoluble in aqueous base. Filter off during workup before acidification.
Isomer 2-Fluoro-4-isopropylbenzoic acid~1.05Critical: Originates from impure starting material. Must control SM purity.

*Relative Retention Time (approximate, method dependent)

Visual: Impurity Pathways

ImpurityPathways Pd_Intermediate Pd-Ar-Br Intermediate BetaH Beta-Hydride Elimination Pd_Intermediate->BetaH Slow w/o bulky ligand Product Product: 2-Fluoro-5-isopropylbenzoic Acid Pd_Intermediate->Product Transmetallation (Fast w/ dppf) DesBromo Impurity: 2-Fluorobenzoic Acid BetaH->DesBromo Protodeboronation Protodeboronation (Hydrolysis) Protodeboronation->DesBromo Loss of active species Boronate iPr-Boronate Boronate->Protodeboronation High Water/Base

Figure 2: Mechanistic origin of the primary "Des-Bromo" impurity.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Title: "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction"
    • Source: ACS Public
    • URL:[Link]

  • Stability of Alkyl Boronates

    • Title: "Suzuki–Miyaura Cross-Coupling of Secondary Alkylboronic Esters"
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Lithiation Safety

    • Title: "Safety of Lithium-Halogen Exchange Reactions"
    • Source: Organic Process Research & Development
    • URL:[Link]

  • Compound Data

    • Title: "2-Fluoro-5-formylbenzoic acid (Analogous Chemistry)"
    • Source: PubChem
    • URL:[Link]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA) and calorimetry study.

Sources

troubleshooting failed reactions of 2-Fluoro-5-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unique Reactivity of a Substituted Benzoic Acid

2-Fluoro-5-(propan-2-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-fluoro and a para-isopropyl group, imparts a distinct combination of steric and electronic properties that can present significant challenges during synthetic transformations. The strong electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid through a powerful inductive effect, while simultaneously creating considerable steric hindrance around the reaction center.[1][2][3] This guide provides in-depth troubleshooting strategies and optimized protocols to address common failures in reactions involving this substrate, empowering researchers to overcome synthetic hurdles and achieve their target molecules efficiently.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to troubleshooting. The electronic effects of the substituents significantly influence the molecule's reactivity.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₁FO₂[4]
Molecular Weight 182.19 g/mol [5]
Appearance Typically a white to off-white solidN/A
pKa (Predicted) ~3.4 - 3.8The pKa of 2-fluorobenzoic acid is 3.27.[3] The electron-donating isopropyl group at the para position is expected to slightly increase the pKa (reduce the acidity) compared to the parent 2-fluorobenzoic acid.
Solubility Soluble in common organic solvents like THF, DCM, DMF, and alcohols. Limited solubility in non-polar solvents and water.[3]

Section 1: Troubleshooting Failed Amide Coupling Reactions

Amide bond formation is the most common application for this acid and also the most frequent source of experimental failure. Low conversion, sluggish reaction rates, and side-product formation are often reported.

FAQ 1.1: My amide coupling is failing or proceeding very slowly. What's the primary cause?

The principal challenge arises from the steric hindrance imposed by the ortho-fluoro substituent. This fluorine atom physically obstructs the approach of both the activating agent and the incoming amine nucleophile to the carbonyl carbon. While the fluorine's electron-withdrawing effect makes the carboxylic acid more acidic, which is generally favorable, the steric impediment is often the rate-limiting factor, especially when coupled with a sterically demanding amine.

FAQ 1.2: Standard coupling reagents like DCC or EDC/HOBt aren't working. Which reagents are recommended for this hindered system?

For sterically hindered substrates, more potent activating agents are required to generate a highly reactive intermediate that can overcome the steric barrier. Standard carbodiimides often fail to generate the active ester at a sufficient rate. We recommend moving to modern uronium or phosphonium salt-based reagents.

Reagent ClassRecommended ReagentsMechanism & RationalePotential Issues
Uronium/Aminium Salts HATU , HCTU Forms highly reactive OAt (from HOAt) or O-6-ClBt (from 6-Cl-HOBt) active esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent amidation step.[6] These are generally the most effective choice for difficult couplings.Can react with the amine nucleophile to form an inactive guanidinium by-product, terminating the chain.[7] Order of addition is critical.
Phosphonium Salts PyBOP , PyAOP Also forms highly reactive active esters. A key advantage is that phosphonium salts do not react with the amine component, preventing the formation of guanidinium side products.[8] This makes them ideal for slow reactions or when using an excess of the coupling reagent.Generally more expensive than uronium salts. By-products can sometimes complicate purification.
Acyl Halides Acyl Fluoride (via Cyanuric Fluoride or DAST)Acyl fluorides are more stable than acyl chlorides, resisting racemization and hydrolysis, yet are highly reactive towards amines.[9] This method avoids the use of bulky coupling reagents entirely.Reagents like DAST are hazardous and require careful handling. The two-step procedure (activation then coupling) can be less convenient.

Recommendation: Start with HATU . It is consistently ranked among the most efficient coupling reagents for hindered systems.[10]

Workflow: Selecting an Amide Coupling Strategy

The following decision tree illustrates a logical progression for troubleshooting amide coupling failures with this compound.

G start Start: Failed Amide Coupling check_reagents Initial Reagents: DCC, EDC/HOBt? start->check_reagents upgrade_reagent Upgrade to Uronium Salt: Use HATU or HCTU check_reagents->upgrade_reagent Yes check_amine Is the Amine Hindered or Electron-Poor? upgrade_reagent->check_amine increase_temp Increase Reaction Temp (40-50 °C) & Time check_amine->increase_temp Yes side_products Guanidinium Side-Product Observed? check_amine->side_products No increase_temp->side_products switch_to_phosphonium Switch to Phosphonium Salt: Use PyBOP or PyAOP side_products->switch_to_phosphonium Yes still_fails Reaction Still Fails? side_products->still_fails No success Success switch_to_phosphonium->success acyl_fluoride Convert to Acyl Fluoride (e.g., with Cyanuric Fluoride) then add Amine still_fails->acyl_fluoride acyl_fluoride->success

Caption: Troubleshooting workflow for failed amide couplings.

Protocol 1.1: Robust Amide Coupling of this compound using HATU

This protocol is designed to maximize the chances of success with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active OAt-ester before the amine is introduced, minimizing the potential for guanidinium side product formation.[7]

  • Amine Addition: In a separate vial, dissolve the amine (1.1 - 1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, it can be gently heated to 40-50 °C. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).

    • Wash sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Section 2: Troubleshooting Esterification Reactions

While generally more straightforward than amide couplings, esterification of this substrate can also suffer from low yields due to steric hindrance.

FAQ 2.1: My Fischer esterification with methanol/ethanol is giving a very low yield, even after prolonged reflux. How can I drive the reaction to completion?

Fischer esterification is a reversible, acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[11][12] For sterically hindered acids like this one, the equilibrium may not favor the product side under standard conditions.

Troubleshooting Steps:

  • Water Removal: The most critical factor is the removal of the water by-product to drive the equilibrium forward (Le Châtelier's principle).

    • Dean-Stark Apparatus: For alcohols that form an azeotrope with water (e.g., butanol), use a Dean-Stark trap.

    • Excess Alcohol: Use the alcohol as the solvent to push the equilibrium. This is effective for methanol and ethanol.

    • Desiccants: Adding molecular sieves to the reaction mixture can sequester water as it is formed.

  • Increase Catalyst Loading: A slight increase in the amount of concentrated H₂SO₄ or another strong acid catalyst can accelerate the attainment of equilibrium.

  • Alternative: Acyl Chloride Intermediate: For a more robust and non-equilibrium approach, convert the carboxylic acid to its acyl chloride first. This intermediate is highly reactive and will readily react with the alcohol, even hindered ones, to form the ester in high yield.

Diagram: Comparison of Esterification Pathways

G cluster_0 Fischer Esterification (Equilibrium) cluster_1 Acyl Chloride Pathway (Non-Equilibrium) Acid_F Starting Acid Ester_F Target Ester Acid_F->Ester_F + ROH H⁺ cat. - H₂O Note_F Pros: One step, cheap reagents. Cons: Reversible, slow for hindered substrates, harsh. Acid_A Starting Acid AcylCl Acyl Chloride Intermediate Acid_A->AcylCl + SOCl₂ or (COCl)₂ Ester_A Target Ester AcylCl->Ester_A + ROH Pyridine or Et₃N Note_A Pros: Irreversible, high yield, fast. Cons: Two steps, hazardous reagents.

Caption: Comparison of Fischer and Acyl Chloride esterification routes.

Protocol 2.1: Two-Step Esterification via Acyl Chloride

This protocol describes the formation of a methyl ester, a common derivative.

Step A: Formation of 2-Fluoro-5-(propan-2-yl)benzoyl chloride

  • In a fume hood, combine this compound (1.0 eq) and anhydrous dichloromethane (DCM) in a dry flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add one drop of anhydrous DMF as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction is complete when a clear solution is obtained.

  • Carefully remove the solvent and excess oxalyl chloride in vacuo. The resulting acyl chloride is often used directly in the next step without further purification.

Step B: Reaction with Alcohol

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0 °C.

  • Add methanol (2.0 eq) followed by the slow, dropwise addition of a non-nucleophilic base like triethylamine or pyridine (1.5 eq) to scavenge the HCl by-product.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor by TLC for the consumption of the acyl chloride.

  • Upon completion, perform a standard aqueous workup as described in Protocol 1.1 (wash with dilute acid, base, and brine).

  • Purify by flash chromatography to yield the pure ester.

References

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • Ferreira, E. S. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 14: Substituent Effects. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Substituent Effects on Acidity of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid. Retrieved from [Link]

  • Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal. Retrieved from [Link]

  • Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(propan-2-yl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • RSC Publishing. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

  • Reddit. (2025, January 15). Amide coupling. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • RSC. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • YouTube. (2020, November 17). Esterification test of Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Reactory. (2023, February 1). Reaction of benzenecarboxylic acid, propan-2-ol. Retrieved from [Link]

  • YouTube. (2020, August 18). Benzoic Acid + 1-propanol = ESTER + water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Fluoro-5-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-Fluoro-5-isopropylbenzoic acid) presents a classic solubility paradox common in fluorinated aromatic building blocks. While the carboxylic acid moiety (


) provides a handle for ionization, the lipophilic isopropyl group at the C5 position and the aromatic core significantly reduce thermodynamic solubility in neutral aqueous media.

This guide provides a root-cause analysis of solubility failures and actionable protocols to solubilize this intermediate for amidation, esterification, and cross-coupling reactions.

Module 1: The Physicochemical Profile

Before attempting solubilization, you must understand why the molecule resists dissolution.

ParameterEstimated ValueTechnical Insight
pKa (Acid) ~3.1 – 3.4The ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), making this acid stronger than benzoic acid (pKa 4.2). Implication: You need a lower pH to protonate it, but a surprisingly mild base to fully deprotonate it.
LogP (Lipophilicity) ~3.5 – 3.8The isopropyl group is highly hydrophobic. Implication: In neutral water (pH 7), the un-ionized form will precipitate.
Crystal Lattice High EnergyFluorine atoms often facilitate tight crystal packing via C–F···H interactions, requiring significant energy (heat or solvation) to break the lattice.

Module 2: Solubility Optimization Protocols

Strategy A: The "pH Switch" (Aqueous Systems)

The Problem: You are trying to dissolve the free acid in water or a water-organic mixture, and it remains a floating white solid. The Fix: You must convert the free acid to its carboxylate salt.

Protocol 1: In-Situ Salt Formation

  • Reagents: 1.05 equivalents of NaOH, KOH, or

    
    .
    
  • Procedure:

    • Suspend the acid in water (it will be cloudy).

    • Slowly add the base solution while monitoring pH.

    • Target pH 8.0 – 9.0 .

    • Observation: The solution should become clear as the species converts to 2-Fluoro-5-isopropylbenzoate anion.

Critical Warning: Do not exceed pH 12. High pH combined with heat can trigger nucleophilic aromatic substitution (


) where the hydroxide displaces the ortho-fluorine, creating a phenol impurity.
Strategy B: Organic Solvent Selection (Synthesis)

The Problem: You need high concentration (>0.5 M) for a coupling reaction (e.g., HATU, EDC) and want to avoid water.

Solvent Compatibility Matrix:

Solvent ClassSuitabilityRecommended SolventsNotes
Polar Aprotic ⭐⭐⭐⭐⭐ (Excellent)DMSO, DMF, NMP, DMAc Breaks the crystal lattice effectively. Ideal for

and coupling reactions.
Ethers ⭐⭐⭐ (Good)THF, 2-MeTHF, Dioxane Good solubility; 2-MeTHF is a greener alternative.
Alcohols ⭐⭐ (Moderate)Methanol, Ethanol Soluble, but potential for unwanted esterification side reactions if acidic catalysts are present.
Non-Polar ⭐ (Poor)Hexane, Toluene, DCM Likely requires heating or a phase-transfer catalyst (PTC).

Module 3: Troubleshooting & Decision Logic

Use the following decision trees to diagnose your specific solubility failure.

Workflow 1: Selecting the Right Solvent System

SolubilityLogic Start Start: Define Reaction Conditions Aqueous Is water required? Start->Aqueous Organic Strictly Anhydrous? Aqueous->Organic No SaltCheck Can you form a salt? Aqueous->SaltCheck Yes Polarity Reaction Polarity? Organic->Polarity BaseChoice Use 1.1 eq NaOH or K2CO3 (Target pH 8-9) SaltCheck->BaseChoice Yes (Basic pH OK) CoSolvent Add 10-20% DMSO or THF as Co-solvent SaltCheck->CoSolvent No (Must be Acidic) HighPolar Use DMSO or DMF (Best for Couplings) Polarity->HighPolar High Solubility Needed LowPolar Use THF or 2-MeTHF (Easier Workup) Polarity->LowPolar Standard Rxn NonPolar Use Toluene + PTC (e.g., TBAB) Polarity->NonPolar Non-polar Rxn

Caption: Decision matrix for selecting the optimal solvent system based on reaction tolerance to water and pH.

Workflow 2: Troubleshooting Precipitation Events

PrecipFix Issue Issue: Precipitate Formed During Reaction CheckPH Check pH Issue->CheckPH CheckTemp Check Temperature Issue->CheckTemp AcidCrash pH < 4? Acid has crashed out. CheckPH->AcidCrash TempCrash Temp < 20°C? CheckTemp->TempCrash FixBase Add Organic Base (DIPEA/TEA) AcidCrash->FixBase FixHeat Gently Heat to 40°C or Add Co-solvent TempCrash->FixHeat

Caption: Root cause analysis for unexpected precipitation during processing.

Frequently Asked Questions (FAQ)

Q1: I am running a HATU coupling in DMF, but the reaction mixture is cloudy. Is this normal?

  • Answer: No. 2-Fluoro-5-isopropylbenzoic acid should be fully soluble in DMF. Cloudiness suggests either:

    • Moisture contamination: The acid is precipitating due to water ingress.

    • Salt formation: If you added a base (DIPEA) before the acid was fully dissolved, you might have formed a localized salt precipitate.

    • Fix: Sonicate the solution for 5 minutes. If it remains cloudy, add a small amount of dry DMSO.

Q2: Can I use ethanol for recrystallization?

  • Answer: Yes, ethanol/water mixtures are excellent for recrystallizing this molecule.

    • Protocol: Dissolve in hot ethanol (approx. 60°C). Slowly add water until faint turbidity appears. Cool slowly to 4°C. The isopropyl group drives crystallization as the solvent polarity increases.

Q3: Does the fluorine atom affect solubility compared to standard benzoic acid?

  • Answer: Yes. The fluorine atom increases the lattice energy but also increases the acidity. While the intrinsic solubility (LogS) might be lower than benzoic acid, the rate of dissolution in basic media is often faster due to the lower pKa.

Q4: I see a new spot on TLC after heating in base. What happened?

  • Answer: You likely triggered a Nucleophilic Aromatic Substitution (

    
    ). The 2-position fluorine is activated by the ortho-carboxyl group. In strong base (NaOH) with heat, hydroxide can displace the fluorine.
    
    • Prevention: Keep reaction temperatures below 50°C when using strong inorganic bases, or switch to non-nucleophilic organic bases (e.g., Hunig’s base).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Journal of Pharmaceutical Sciences. Solubility Enhancement of Hydrophobic Drugs Using Hydrotropy and Co-solvency. (General principles for benzoic acid derivatives). [Link]

(Note: Specific solubility values for this exact CAS are estimated based on structure-property relationships of the 2-fluoro-benzoic acid class found in the cited databases.)

Technical Support Center: Synthesis of 2-Fluoro-5-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers and process chemists working on the synthesis of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7).

Ticket Status: Open Role: Senior Application Scientist Subject: Troubleshooting Synthesis Routes, Regioselectivity, and Purification

Core Synthesis Strategy & Route Selection

The synthesis of 2-Fluoro-5-isopropylbenzoic acid generally proceeds via the functionalization of 1-fluoro-4-isopropylbenzene (4-fluorocumene) . The choice of route depends heavily on your available equipment (cryogenic vs. high temp) and scale.

Decision Matrix: Select Your Route
FeatureRoute A: Metal-Halogen Exchange (Rec. for Lab Scale) Route B: Cyanation-Hydrolysis (Rec. for Scale-Up)
Key Intermediate 2-Bromo-1-fluoro-4-isopropylbenzene2-Fluoro-5-isopropylbenzonitrile
Reagents

-BuLi or Mg, CO

(dry ice)
Zn(CN)

/Pd or CuCN
Temp Range Cryogenic (

C) to RT
High Temp (

C)
Primary Risk Moisture sensitivity, incomplete carboxylationHeavy metal removal, hydrolysis stalling
Atom Economy ModerateHigh

Interactive Troubleshooting Guide (Q&A)

Module A: Precursor Synthesis (Bromination)

Context: The critical first step is installing a handle (Br) onto 1-fluoro-4-isopropylbenzene.

Q1: I am observing a mixture of isomers after brominating 1-fluoro-4-isopropylbenzene. Why is the regioselectivity poor?

Diagnosis: You are likely seeing competition between the directing effects of the fluorine atom and the isopropyl group.

  • Fluorine: Ortho/Para director (strongly activating by resonance, deactivating by induction).

  • Isopropyl: Ortho/Para director (weakly activating by hyperconjugation).

The Mechanism: In 1-fluoro-4-isopropylbenzene, the para positions relative to both groups are blocked.

  • Position 2 (Ortho to F): Activated by F resonance. Less sterically hindered than position 3.[1]

  • Position 3 (Ortho to iPr): Activated by alkyl group. More sterically hindered by the bulky isopropyl group.

Solution: Use Iron(III) bromide (FeBr


)  catalytic bromination at controlled temperatures (

C). The steric bulk of the isopropyl group strongly disfavors attack at Position 3. If you use a more vigorous catalyst or higher heat, you lose this steric selectivity.
  • Protocol Adjustment: Add Br

    
     dropwise to a solution of substrate and Fe (powder) in CH
    
    
    
    Cl
    
    
    at
    
    
    C. Do not reflux until addition is complete.
Module B: Carboxylation (Grignard/Lithiation)

Context: Converting the aryl bromide to the carboxylic acid.

Q2: My Grignard initiation is failing, or the yield of the acid is <40%. What is going wrong?

Diagnosis: Electron-rich/fluoro-substituted aryl halides can be sluggish to initiate. Furthermore, "wet" CO


 is a common yield killer.

Troubleshooting Protocol:

  • Activation: Do not just stir Mg turnings. Use DIBAL-H (1 mol%) or iodine crystals to activate the Mg surface. Alternatively, use TurboGrignard (

    
    -PrMgCl·LiCl) for a halogen-magnesium exchange instead of forming the Grignard from Mg metal.
    
    • Why?

      
      -PrMgCl·LiCl works at 
      
      
      
      C to
      
      
      C and avoids the radical pathways that lead to biaryl homocoupling (dimerization).
  • The CO

    
     Source:  Do not use dry ice chunks directly in the flask. They contain water ice.
    
    • Fix: Sublime the dry ice through a drying tube (CaCl

      
       or Drierite) and bubble the gas into the reaction mixture.
      

Q3: I see a "double addition" ketone impurity (Bis(2-fluoro-5-isopropylphenyl)methanone).

Cause: The formed carboxylate salt (


) is reacting with excess Grignard reagent (

) before quench.

Solution:

  • Inverse Addition: Cannulate your Grignard reagent into a saturated solution of CO

    
     in THF. This ensures CO
    
    
    
    is always in vast excess.
Module C: Nitrile Hydrolysis

Context: Hydrolyzing the nitrile intermediate to the acid.

Q4: The nitrile is resistant to hydrolysis. I've refluxed in NaOH for 24 hours with no change.

Diagnosis: Ortho-substituted nitriles (ortho-fluoro in this case) are sterically and electronically shielded. The fluorine atom repels the nucleophilic attack of hydroxide.

Solution: Switch to Acidic Hydrolysis or use a Phase Transfer Catalyst .

  • Protocol: Use 70% H

    
    SO
    
    
    
    at
    
    
    C. The high temperature is required to overcome the activation energy.
  • Alternative: Use KOH in ethylene glycol (boiling point

    
    C) instead of water/ethanol. The higher temperature is crucial.
    

Visualized Pathways & Logic

Figure 1: Synthesis Workflow & Regioselectivity Logic

This diagram illustrates the divergent pathways and the critical regioselectivity decision point during bromination.

SynthesisRoutes Start Starting Material: 1-Fluoro-4-isopropylbenzene Bromination Step 1: Bromination (Br2, FeBr3, 0°C) Start->Bromination Electrophilic Aromatic Substitution Isomer1 Major Product: 2-Bromo-1-fluoro-4-isopropylbenzene (Br ortho to F) Bromination->Isomer1 Favored (Sterics + F-Activation) Isomer2 Minor Impurity: 3-Bromo-1-fluoro-4-isopropylbenzene (Br ortho to iPr) Bromination->Isomer2 Disfavored (Steric clash with iPr) Decision Route Selection Isomer1->Decision RouteA Route A: Carboxylation (Lab Scale) Decision->RouteA RouteB Route B: Cyanation (Scale-Up) Decision->RouteB Grignard Reagent: Mg or n-BuLi Solvent: THF RouteA->Grignard Cyanation Reagent: Zn(CN)2, Pd(PPh3)4 or CuCN (DMF, 150°C) RouteB->Cyanation CO2 Electrophile: CO2 (gas) Quench: HCl Grignard->CO2 Target TARGET: 2-Fluoro-5-isopropylbenzoic acid CO2->Target Hydrolysis Hydrolysis: KOH/Ethylene Glycol or H2SO4/HOAc Cyanation->Hydrolysis Hydrolysis->Target

Caption: Synthesis flowchart highlighting the critical regioselective bromination step and the two primary downstream pathways to the target acid.

Experimental Data & Comparison

Table 1: Comparison of Carboxylation Methods
ParameterMethod A: Grignard (Mg) Method B: Lithiation (

-BuLi)
Method C: TurboGrignard (

-PrMgCl)
Temperature Reflux (Initiation) then RT

C (Strict control)

C to

C
Functional Group Tolerance Low (Reacts with ketones/esters)Very LowModerate
Yield (Typical) 50-65%70-85%80-90%
Major Side Reaction Wurtz coupling (dimerization)Protonation (if wet)Minimal
Recommendation General Purpose High Purity Needs Optimized Process

References

  • Regioselectivity of Electrophilic Aromatic Substitution

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[2] (Explains the steric vs. electronic directing effects of Fluorine vs. Isopropyl).

  • Grignard Carboxylation Protocols

    • Organic Syntheses, Coll.[3][4] Vol. 1, p. 361 (1941); Vol. 1, p. 52 (1921). (Standard protocols for benzoic acid synthesis via Grignard).

    • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003. (Source for TurboGrignard methodology).

  • Nitrile Hydrolysis Techniques: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (Detailed procedures for sterically hindered nitrile hydrolysis).
  • Target Molecule Data

    • PubChem CID: 59373245 (2-Fluoro-5-isopropylbenzoic acid).

Sources

Technical Support Center: Catalyst Selection for 2-Fluoro-5-(propan-2-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "I need to synthesize 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7) for a drug discovery campaign. Which catalyst system offers the highest selectivity and yield?"

Specialist Response: The synthesis of 2-Fluoro-5-isopropylbenzoic acid presents two distinct catalytic challenges depending on your starting materials. You are likely approaching this via one of two primary retrosynthetic disconnections (See Diagram 1).

  • Route A (Carbonylation): Installing the carboxylic acid onto a pre-existing isopropyl-arene. This is the preferred industrial route for scalability.

  • Route B (C(sp³)-C(sp²) Coupling): Installing the isopropyl group onto a pre-existing fluorobenzoic acid scaffold. This is common in late-stage diversification but prone to

    
    -hydride elimination.
    
Decision Matrix: Route Selection

RouteSelection Start Start: Select Precursor Decision Available Starting Material? Start->Decision RouteA Route A: 1-Bromo-2-fluoro-5-isopropylbenzene (Carbonylation) Decision->RouteA Aryl Halide Available RouteB Route B: 5-Bromo-2-fluorobenzoic acid (Suzuki Coupling) Decision->RouteB Benzoic Acid Available ChallengeA Challenge: CO Insertion vs. Dehalogenation RouteA->ChallengeA ChallengeB Challenge: Beta-Hydride Elimination RouteB->ChallengeB SolA Solution: Pd(OAc)2 + dppf (High CO pressure) ChallengeA->SolA SolB Solution: Pd-PEPPSI-IPr or XPhos Pd G2 (Bulky Ligands) ChallengeB->SolB

Caption: Strategic decision tree for catalyst selection based on starting material availability.

Technical Guide: Carbonylation (Route A)

Context: You are converting 1-bromo-2-fluoro-5-isopropylbenzene to the target acid using CO (or a surrogate).

The Problem: Catalyst Deactivation & Dehalogenation

In Pd-catalyzed hydroxycarbonylation, the primary failure mode is hydrodehalogenation (where the Br is replaced by H instead of COOH). This occurs if the CO insertion step is slower than


-hydride elimination from the solvent or reducing agent.
Recommended Catalyst System
ComponentRecommendationMechanism of Action
Precursor Pd(OAc)₂ (1-3 mol%)Generates active Pd(0) species in situ.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)The large bite angle of dppf accelerates the reductive elimination of the acyl-palladium complex, favoring product formation over side reactions [1].
Alternative Xantphos Excellent for difficult substrates; the wide bite angle enforces reductive elimination.
CO Source CO Gas (10-20 bar) or Mo(CO)₆ High CO pressure forces the equilibrium toward CO insertion (Migratory Insertion).
Base Et₃N or K₂CO₃ Neutralizes the HBr generated; Et₃N is preferred for solubility in organic solvents.
Protocol: Hydroxycarbonylation[2][3][4][5][6]
  • Charge: In a high-pressure autoclave, add Pd(OAc)₂ (2 mol%), dppf (4 mol%), and the aryl bromide (1.0 equiv).

  • Solvent: Add DMSO/H₂O (10:1 ratio). Water is the nucleophile here.

  • Gas: Purge with N₂ (3x), then pressurize with CO to 20 bar.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Vent CO carefully. Acidify aqueous layer to pH 2 to precipitate the acid.

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Fix: Switch solvent to n-Butanol to make the butyl ester first (easier reaction), then hydrolyze to the acid.

  • Issue: Pd Black precipitation.

    • Fix: Increase ligand:Pd ratio to 3:1. Ensure oxygen is rigorously excluded.

Technical Guide: Alkyl-Suzuki Coupling (Route B)

Context: You are coupling isopropylboronic acid (or ester) with 5-bromo-2-fluorobenzoic acid.

The Problem: Beta-Hydride Elimination

This is the most critical technical hurdle. Coupling a secondary alkyl group (isopropyl) is difficult because the intermediate Alkyl-Pd-Ar species has a hydrogen on the


-carbon. The metal center often eliminates this hydrogen to form an alkene (propene) and a Pd-hydride, destroying your alkyl group [2].
Recommended Catalyst System

To prevent this, you must use bulky, electron-rich ligands that sterically crowd the metal center, making the geometry for


-hydride elimination unfavorable while accelerating reductive elimination.
ComponentRecommendationMechanism of Action
Catalyst Pd-PEPPSI-IPr or XPhos Pd G2 These "Next Gen" precatalysts are designed specifically for difficult couplings. The NHC ligand (in PEPPSI) or Biaryl Phosphine (XPhos) prevents

-H elimination.
Ligand XPhos or RuPhos If not using precatalysts, mix Pd(OAc)₂ with XPhos. The isopropyl groups on the ligand create a "roof" over the Pd center.
Boron Source Isopropylboronic acid pinacol ester More stable than the free boronic acid, which is prone to protodeboronation.
Base K₃PO₄ (3.0 equiv)Anhydrous base in toluene/water mix is standard.
Protocol: Sp²-Sp³ Cross-Coupling
  • Charge: Add 5-bromo-2-fluorobenzoic acid (protected as methyl ester recommended), Isopropyl-BPin (1.2 equiv), Pd-PEPPSI-IPr (2 mol%), and K₃PO₄ (3 equiv).

  • Solvent: Toluene/Water (3:1).

  • Reaction: Heat to 80°C. Do not overheat (>100°C) as this promotes isomerization.

  • Workup: Standard extraction. If ester was used, perform LiOH hydrolysis.

Mechanism of Failure (Beta-Hydride Elimination)

BetaHydride Complex Pd(II)-Isopropyl Complex (Intermediate) Path1 Pathway A: Reductive Elimination (Desired Product) Complex->Path1 Promoted by Bulky Ligands (XPhos) Path2 Pathway B: Beta-Hydride Elimination (Failure Mode) Complex->Path2 Default Pathway with simple ligands (PPh3) Result1 2-Fluoro-5-isopropylbenzoic acid Path1->Result1 Result2 Propene + Pd-H (Starting Material Reduction) Path2->Result2

Caption: Bulky ligands like XPhos accelerate Pathway A, outcompeting the undesired Pathway B.

Frequently Asked Questions (FAQ)

Q1: Can I use Pd(PPh₃)₄ for the Suzuki coupling? A: No. Triphenylphosphine is not bulky or electron-rich enough to prevent


-hydride elimination with secondary alkyl partners like isopropyl. You will likely observe reduction of the aryl bromide (formation of 2-fluorobenzoic acid) and generation of propene gas [3].

Q2: My carbonylation reaction smells like almonds/marzipan. What happened? A: This suggests the formation of benzaldehyde derivatives. This occurs if you use H₂/CO (Syngas) or if your water content is too low and hydride sources are present. Ensure you are using pure CO and sufficient water (or alcohol) to trap the acyl-Pd species as the acid (or ester).

Q3: How do I remove residual Palladium from the final product? A: For pharmaceutical applications, use a metal scavenger resin (e.g., SiliaMetS® Thiol) or an activated carbon wash. The limit for Pd is typically <10 ppm.

References

  • Han, W., Jin, F., & Zhou, Q. (2015).[1] Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions. Synthesis, 47, 1861-1868.[1]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[2] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[2][3] Journal of the American Chemical Society, 122, 4020-4028.[2]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[4] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74, 3626-3631.[4]

Sources

Validation & Comparative

Introduction: The Role of 13C NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Spectral Analysis of 2-Fluoro-5-(propan-2-yl)benzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules.[1] Unlike 1H NMR, where signal splitting and integration provide information about neighboring protons, 13C NMR spectroscopy directly probes the chemical environment of each unique carbon atom. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic environment, allowing researchers to deduce the nature of functional groups, the connectivity of atoms, and the overall structure of a compound.[2] This guide provides a comprehensive analysis of the expected 13C NMR data for this compound, comparing it with related structures to understand the influence of its specific substitution pattern.

Structural Overview and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered according to IUPAC nomenclature rules, starting from the carboxyl-substituted carbon.

G A Start with Base Molecule (Benzoic Acid Experimental Data) B Apply Substituent Chemical Shift (SCS) Effects for ortho-Fluoro Group A->B Step 1 C Apply SCS Effects for meta-Isopropyl Group B->C Step 2 D Final Predicted Spectrum for This compound C->D Step 3

Caption: Workflow for predicting 13C NMR chemical shifts via substituent effects.

Standard Experimental Protocol for 13C NMR Acquisition

Acquiring high-quality 13C NMR data requires careful sample preparation and parameter selection.

Objective: To obtain a proton-decoupled 13C NMR spectrum of this compound.

Materials:

  • This compound (15-25 mg)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6), ~0.6 mL

  • 5 mm NMR tube

  • Pipette and vial

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the solid sample and transfer it to a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d6 is often suitable for benzoic acids due to better solubility).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for sharp, well-resolved peaks.

    • Tune and match the 13C probe to the correct frequency (approx. 100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Experiment Type: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all carbon signals, from alkyl to carbonyl, are captured.

    • Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectrum, e.g., ~120 ppm.

    • Pulse Angle (P1): 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (D1): 2.0 seconds. This is a standard starting point; quaternary carbons may require longer delays for quantitative analysis, but are usually visible with this delay.

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. Due to the low natural abundance of 13C, a larger number of scans is needed compared to 1H NMR.

  • Data Processing:

    • Apply an exponential multiplication (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., DMSO-d6 at 39.52 ppm).

    • Integrate signals (note: integration in standard 13C NMR is not reliably quantitative) and pick peaks.

Conclusion

The 13C NMR spectrum of this compound is a unique fingerprint defined by its trifunctional substitution pattern. Through a comparative analysis with known compounds and an understanding of fundamental substituent effects, a reliable prediction of the chemical shifts can be made. The aromatic region is expected to show six distinct signals, with the carbon attached to the fluorine (C2) being the most deshielded. The signals for carbons C1, C2, and C3 are all expected to exhibit splitting due to carbon-fluorine coupling. This detailed analysis, combining predictive methods with established experimental protocols, provides researchers with a robust guide for the structural verification of this and related compounds.

References

  • Garkani-Nejad, Z., & Poshteh-Shirani, M. (2014). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry.
  • Az-Eldin, A. A., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules. [Link]

  • Takeda, R., et al. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Takeda, R., et al. (2021). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. [Link]

  • Supporting Information for various benzoic acid derivatives. Angew. Chem. Int. Ed. 2018, 57, 7205.
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

  • SpectraBase. (2025). 2-Fluorobenzoic acid - 13C NMR Chemical Shifts. Wiley-VCH GmbH. [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Prakash, G. K. S., et al. (2011). Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]

  • Neuvonen, K., & Fülöp, F. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Clark, J. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

Sources

Spectroscopic Profiling Guide: 2-Fluoro-5-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1152548-25-8), often referred to as 2-fluoro-5-isopropylbenzoic acid, is a critical building block in the synthesis of small-molecule kinase inhibitors and benzoxazepinone derivatives. Its structural integrity—specifically the meta-positioning of the isopropyl group relative to the carboxylic acid and the ortho-fluorine—is pivotal for the biological activity of the final pharmaceutical ingredient (API).

This guide compares the infrared (IR) spectroscopic performance of this compound against its structural isomers (e.g., 2-fluoro-4-isopropylbenzoic acid) and evaluates the two primary sampling methodologies: Attenuated Total Reflectance (ATR) versus KBr Transmission .

Why This Matters

In drug development, regio-isomers (positional isomers) often possess identical mass spectra (MS) and similar retention times. IR spectroscopy provides a unique "fingerprint" that can definitively distinguish the 2,5-substitution pattern from the 2,4- or 3,5-analogs without the solvent expense of NMR.

Methodology Comparison: ATR vs. KBr Transmission

To ensure reproducible data, researchers must choose the appropriate sampling technique. Below is a comparative analysis of the two industry standards for solid-state benzoic acid derivatives.

FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Pellet (Traditional)
Principle Measures evanescent wave absorption at sample surface.Measures light transmission through a dilute sample matrix.
Sample Prep Zero prep. Solid is pressed directly onto crystal.High prep. Grinding with KBr, pressing into translucent disk.
Pathlength Fixed (~2 µm). Highly reproducible.Variable. Depends on pellet thickness.
Spectral Artifacts Peak intensity decreases at higher wavenumbers (penetration depth effect).Moisture bands (H₂O) from hygroscopic KBr; Christiansen effect if grinding is poor.
Suitability Best for Routine QC. High throughput, easy cleaning.Best for Publication. Higher resolution, no peak shift corrections needed.

Expert Insight: For this compound, ATR is the superior choice for routine identification due to the compound's crystallinity. However, KBr is preferred if analyzing subtle hydrogen-bonding shifts in the O-H region, as the high pressure of the ATR anvil can sometimes induce pressure-induced amorphization or polymorphic transitions.

Spectral Analysis & Diagnostic Markers[1][2][3][4][5]

The IR spectrum of this compound is dominated by three structural moieties: the carboxylic acid dimer, the fluorinated aromatic ring, and the isopropyl alkyl chain.

A. The "Diagnostic" Region (4000 – 1500 cm⁻¹)
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
O-H Stretch 3300 – 2500Broad, MedCarboxylic Acid Dimer. Often appears as a broad "hairy" band overlapping C-H stretches. Indicates strong intermolecular H-bonding.
C-H (Aromatic) 3100 – 3000Weaksp² C-H stretching.
C-H (Aliphatic) 2970, 2930, 2870Mediumsp³ C-H stretching from the isopropyl group . Look for the asymmetry caused by the branched chain.
C=O Stretch 1680 – 1705Strong Carbonyl. The most distinct peak. In the solid state (dimer), it appears lower (~1685 cm⁻¹) than in dilute solution monomer (~1730 cm⁻¹).
C=C Aromatic 1610, 1580MediumRing breathing modes. The presence of Fluorine often intensifies the 1580 cm⁻¹ band due to dipole changes.
B. The "Fingerprint" Region (1500 – 600 cm⁻¹)

This region is critical for distinguishing the 2-fluoro-5-isopropyl target from the 2-fluoro-4-isopropyl isomer.

  • Isopropyl "Gem-Dimethyl" Doublet (~1385 & 1365 cm⁻¹): The isopropyl group exhibits a characteristic doublet caused by the symmetric deformation of the two methyl groups.

    • Observation: A split peak or doublet in this region confirms the presence of the branched isopropyl unit, distinguishing it from a straight-chain propyl isomer.

  • C-F Stretching (~1200 – 1250 cm⁻¹): Aryl fluorides show strong absorption here. In 2-fluorobenzoic acids, this band is intense and may overlap with C-O stretching.

  • Out-of-Plane (OOP) C-H Bending (900 – 700 cm⁻¹): This is the primary differentiator for substitution patterns.

    • Target (2,5-substituted): The structure has two adjacent protons (C3, C4) and one isolated proton (C6). Expect a strong band for the two adjacent hydrogens (~810–840 cm⁻¹) and a weaker band for the isolated H (~870–900 cm⁻¹).

    • Isomer (2,4-substituted): This pattern has two adjacent protons (C5, C6) and one isolated proton (C3). While similar, the exact position of the isolated H band will shift due to the different electronic environment (ortho to F vs ortho to COOH).

Experimental Workflow: Isomer Verification

The following logic flow illustrates how to systematically validate the identity of this compound using IR data.

IsomerID Start Unknown Sample Spectrum CheckCO Check 1680-1710 cm⁻¹ (C=O Stretch) Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad O-H) CheckCO->CheckOH Present IsAcid Functional Group: Carboxylic Acid Confirmed CheckOH->IsAcid Present CheckIso Check 1360-1385 cm⁻¹ (Gem-Dimethyl Doublet) IsAcid->CheckIso IsPropyl Substituent: Isopropyl Group Confirmed CheckIso->IsPropyl Doublet Present CheckFinger Analyze OOP Region (700-900 cm⁻¹) IsPropyl->CheckFinger ResultTarget Match: 2-Fluoro-5-isopropyl (Target Compound) CheckFinger->ResultTarget Pattern A (2,5-sub) ResultIso Mismatch: Likely 2-Fluoro-4-isopropyl (Regio-Isomer) CheckFinger->ResultIso Pattern B (2,4-sub)

Figure 1: Decision tree for verifying the chemical identity of this compound against common isomers.

Detailed Experimental Protocol (SOP)

Method: ATR-FTIR Analysis

Objective: Obtain a high-quality fingerprint spectrum for purity verification.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond ATR Accessory (Single bounce).

  • Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Procedure:

  • System Initialization:

    • Power on the FTIR and allow the source to warm up for 15 minutes.

    • Set parameters: Resolution = 4 cm⁻¹; Scans = 16 or 32; Range = 4000–600 cm⁻¹.

  • Background Collection:

    • Clean the diamond crystal with isopropanol and a lint-free wipe. Ensure it is dry.

    • Collect a "Background" spectrum (air only). Verify that the CO₂ peaks (2350 cm⁻¹) are minimized.

  • Sample Loading:

    • Place approximately 2–5 mg of this compound solid onto the center of the crystal.

    • Note: The sample must cover the "sweet spot" (the active diamond area, usually < 2mm diameter).

  • Compression:

    • Lower the pressure arm/anvil. Apply force until the pressure gauge reads the optimal range (typically ~100 N or "green zone").

    • Why? Good contact is essential for ATR to ensure the evanescent wave penetrates the solid. Poor contact results in a noisy baseline.

  • Acquisition:

    • Scan the sample.[1][2][3][4]

    • Perform an ATR Correction (software algorithm) if comparing against a transmission (KBr) library. This corrects for the linear dependence of penetration depth on wavelength.

  • Analysis:

    • Identify the C=O peak (~1690 cm⁻¹) and normalize the spectrum intensity if necessary.

    • Check for the isopropyl doublet at 1385/1365 cm⁻¹.

  • Cleaning:

    • Remove the solid with a tissue.

    • Wipe the crystal with isopropanol. Run a preview scan to ensure no carryover ("ghost peaks") remains before the next sample.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23530574, this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. Retrieved from [Link]

  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignments).
  • PerkinElmer Application Note.FT-IR Spectroscopy in Drug Discovery.

Sources

comparing 2-Fluoro-5-(propan-2-yl)benzoic acid to 2-Chloro-5-isopropylbenzoic acid

[1][2]

Executive Summary: The Reactivity "Switch"

While structurally similar, the 2-Fluoro (Molecule A) and 2-Chloro (Molecule B)[1] analogs of 5-isopropylbenzoic acid serve fundamentally different roles in a synthetic sequence.

  • Select Molecule A (2-Fluoro) if your goal is displacement .[1] The high electronegativity of the fluorine atom activates the aromatic ring for SNAr reactions, allowing facile introduction of amines, alkoxides, or thiols at the 2-position. This is the preferred route for synthesizing heterocycles like quinazolones or benzoxazoles.

  • Select Molecule B (2-Chloro) if your goal is scaffolding or coupling .[1] The C-Cl bond is stronger and less prone to nucleophilic attack, making it a stable "anchor" during other transformations. Conversely, it is the superior substrate for standard Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) where oxidative addition is required.[1]

Physicochemical Profile

The 5-isopropyl group (cumene moiety) adds lipophilicity and electron density to the ring. The differentiation lies entirely in the ortho-halogen.

Feature2-Fluoro-5-isopropylbenzoic acid 2-Chloro-5-isopropylbenzoic acid Implication
Atomic Radius (Halogen) 1.47 Å1.75 ÅCl creates significant steric clash (Ortho Effect).[1]
Est. pKa (COOH) ~3.3~2.9Cl is more acidic. Steric bulk twists the COOH out of plane, reducing resonance stabilization of the acid form.
C-X Bond Energy ~115 kcal/mol~84 kcal/molF is chemically inert to Pd-catalysis; Cl is active.[1]
SNAr Reactivity High LowF stabilizes the Meisenheimer complex; Cl does not.
Lipophilicity (LogP) LowerHigherCl adds significant hydrophobicity to the ligand.[1]

Strategic Application: Reactivity Divergence

The decision to use the Fluoro vs. Chloro analog dictates the available chemical space.

Path A: The SNAr Gateway (Fluoro Analog)

The 2-fluoro derivative is a "masked" electrophile. The fluorine atom is an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) not because the C-F bond is weak (it is actually very strong), but because fluorine's high electronegativity lowers the energy of the transition state (Meisenheimer complex).

  • Primary Use: Synthesis of 2-amino-5-isopropylbenzoic acids (anthranilic acid derivatives) or 2-phenoxy derivatives.[1]

  • Mechanism: The nucleophile attacks the carbon bearing the fluorine. The negative charge is delocalized onto the electron-withdrawing carboxyl group (via the ortho relationship). Fluorine is then expelled.

Path B: The Cross-Coupling Anchor (Chloro Analog)

The 2-chloro derivative is a "handle" for metal catalysis. The C-Cl bond is weak enough to undergo oxidative addition with Palladium(0), enabling the formation of C-C or C-N bonds via catalysis rather than direct displacement.

  • Primary Use: Biaryl synthesis (Suzuki), alkyne insertion (Sonogashira), or amination with weak nucleophiles (Buchwald-Hartwig).[1]

  • Mechanism: Pd(0) inserts into the C-Cl bond.[1] This does not require the ring to be electron-deficient, unlike SNAr.

Decision Matrix Visualization

GStartTarget Scaffold RequirementBranch1Introduce Heteroatom (N, O, S)at Position 2?Start->Branch1 High Polarity TargetBranch2Introduce Carbon/Aryl Groupat Position 2?Start->Branch2 Lipophilic TargetFluoroSelect 2-Fluoro Analog(S_NAr Pathway)Branch1->Fluoro Yes (Nucleophilic Attack)ChloroSelect 2-Chloro Analog(Pd-Catalysis Pathway)Branch2->Chloro Yes (Metal Coupling)ProductA2-Amino/Alkoxy Benzoic Acids(Precursor to Quinazolines)Fluoro->ProductA + Amine/Base, HeatProductBBiaryl Benzoic Acids(Lipophilic Pocket Binders)Chloro->ProductB + Boronic Acid, Pd(0)

Caption: Strategic selection flow. The 2-Fluoro analog is the precursor of choice for heteroatom introduction, while the 2-Chloro analog serves as the substrate for carbon-carbon bond formation.

Experimental Protocols

The following protocols demonstrate the specific utility of each analog.

Protocol A: SNAr Displacement (Specific to 2-Fluoro Analog)

Objective: Synthesis of 2-(benzylamino)-5-isopropylbenzoic acid. This reaction is difficult with the Chloro-analog without metal catalysis.

  • Reagents: 2-Fluoro-5-isopropylbenzoic acid (1.0 equiv), Benzylamine (2.5 equiv), K2CO3 (2.0 equiv), DMSO (anhydrous).[1]

  • Setup: Dissolve the benzoic acid in DMSO (0.5 M concentration). Add K2CO3 followed by benzylamine.

  • Reaction: Heat to 100°C for 4–6 hours.

    • Note: The carboxylate formed in situ is electron-withdrawing, activating the ortho-fluorine.

  • Workup: Pour into ice-water. Acidify with 1M HCl to pH 3. The product will precipitate as a solid.[2]

  • Validation: 19F NMR monitoring. Disappearance of the aryl-fluorine signal (~ -110 ppm) confirms conversion.[1]

Protocol B: Suzuki-Miyaura Coupling (Specific to 2-Chloro Analog)

Objective: Synthesis of 4'-isopropyl-2-phenylbenzoic acid (Biaryl formation).[1] The Fluoro-analog is inert under these standard conditions.

  • Reagents: 2-Chloro-5-isopropylbenzoic acid (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K3PO4 (3.0 equiv).[1]

  • Solvent: Toluene/Water (10:1).

  • Reaction: Degas solvents with N2. Combine reagents and heat to 100°C overnight.

  • Mechanism: The bulky SPhos ligand facilitates the oxidative addition of the Pd catalyst into the sterically hindered ortho-C-Cl bond.

  • Workup: Filter through Celite. Acidify aqueous layer to precipitate the biaryl acid.

Bioisosteric Implications in Drug Design[4]

When these molecules are used as final motifs (rather than intermediates), the F vs. Cl choice impacts ADME properties:

  • Metabolic Blocking: Both F and Cl at the ortho position block metabolic hydroxylation at the 2-position. However, the 5-isopropyl group is the primary metabolic soft spot (benzylic oxidation).

  • Conformation:

    • 2-Chloro: The large Chlorine atom (~1.75 Å) forces the carboxylic acid out of planarity with the benzene ring (dihedral angle ~60-90°). This can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets.

    • 2-Fluoro: The smaller Fluorine (~1.47 Å) allows the carboxylic acid to remain more planar (dihedral angle < 30°), facilitating intramolecular H-bonding between the F and the COOH proton.

References

  • Acidity of Ortho-Halobenzoic Acids

    • Source: "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids." Molecules, 2020.[1][3]

    • URL:[Link][1]

  • SNAr Reactivity of Aryl Fluorides

    • Source: "Nucleophilic Aromatic Substitution: An Update Overview." Chem. Rev., 2021.

    • URL:[Link][1]

  • Bioisosterism of Fluorine vs Chlorine

    • Source: "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents." Chemical Science, 2021.

    • URL:[Link]

  • Synthesis of Isopropylbenzoic Acid Derivatives

    • Source: "Regioselective synthesis of 2-substituted 5-isopropylbenzoic acids." Tetrahedron Letters, 2015.[1]

    • URL:[Link][1]

Strategic Optimization of 2-Fluoro-5-Alkylbenzoic Acid Scaffolds: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-Fluoro-5-(propan-2-yl)benzoic acid scaffold (also known as 2-Fluoro-5-isopropylbenzoic acid ), a critical pharmacophore in modern medicinal chemistry.

Rather than treating this molecule as a standalone drug, this guide evaluates its role as a strategic building block for optimizing lipophilicity , metabolic stability , and target potency in drug candidates, specifically within kinase inhibitors (e.g., VEGFR-2) and protein-protein interaction (PPI) modulators (e.g., Mcl-1/Bfl-1).

Introduction: The Pharmacophore Logic

The 2-Fluoro-5-isopropylbenzoic acid moiety represents a specialized "warhead" or "anchor" fragment used to tune the physicochemical properties of drug candidates. Its value lies in the precise interplay between the 2-Fluoro substituent and the 5-Isopropyl group:

  • 2-Fluoro Effect (Electronic & Conformation): The fluorine atom at the ortho position exerts a strong electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid (or increasing the acidity of a resulting amide NH). Crucially, it often locks the conformation of benzamides via an intramolecular hydrogen bond or dipole-dipole repulsion, pre-organizing the molecule for binding.

  • 5-Isopropyl Effect (Steric & Lipophilic): The isopropyl group at the meta position provides substantial hydrophobic bulk to fill deep lipophilic pockets (e.g., the allosteric site of kinases) without the rigidity of a phenyl ring. However, it introduces a metabolic liability (benzylic oxidation).

This guide compares the 5-Isopropyl scaffold against its primary bioisosteres: the 5-Cyclopropyl (metabolic stability) and 5-Methyl (steric baseline) analogs.

Mechanism of Action & Binding Mode

When incorporated into a drug molecule (typically via amide coupling), the 2-Fluoro-5-isopropylbenzoyl fragment functions through a dual-interaction mechanism:

Graphviz Diagram: Pharmacophore Binding Mode

BindingMode Scaffold 2-Fluoro-5-isopropyl Benzamide Fragment Interaction1 Intramolecular H-Bond (F...NH) Scaffold->Interaction1 Conformational Lock Interaction2 Hydrophobic Interaction (Isopropyl Group) Scaffold->Interaction2 Steric Fill Interaction3 H-Bond Donor/Acceptor (Amide/Acid) Scaffold->Interaction3 Anchoring Target Protein Binding Pocket (e.g., Kinase Allosteric Site) Interaction1->Target Pre-organization Interaction2->Target High Affinity Interaction3->Target Specificity

Caption: The 2-F atom pre-organizes the benzamide conformation, while the 5-isopropyl group fills hydrophobic pockets to enhance potency.

Comparative Analysis: Isopropyl vs. Bioisosteres

The choice between the 5-Isopropyl group and its analogs is a trade-off between potency and metabolic stability .

Table 1: Physicochemical & Biological Profile Comparison
Feature5-Isopropyl (Topic) 5-Cyclopropyl (Alternative) 5-Methyl (Baseline) Non-Fluorinated (Control)
Structure -CH(CH₃)₂-CH(CH₂)₂ (Ring)-CH₃-H (No 2-F)
Lipophilicity (LogP) High (+0.8 vs H)Moderate (+0.5 vs H)Low (+0.3 vs H)Variable
Metabolic Stability Low to Moderate (Vulnerable to CYP-mediated benzylic hydroxylation)High (No benzylic H; resists oxidation)High Moderate
Steric Bulk High (Flexible)High (Rigid)LowNone
Conformational Lock Yes (Due to 2-F)Yes (Due to 2-F)Yes (Due to 2-F)No (Free rotation)
Primary Application Maximizing potency in deep hydrophobic pockets.Optimizing PK (half-life) while maintaining potency.Reducing MW/LogP if potency allows.Negative control.
Critical Insight: The "Metabolic Switch"

The 5-Isopropyl group is prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) at the tertiary benzylic carbon, forming a tertiary alcohol. This often leads to rapid clearance.

  • Strategy: Medicinal chemists frequently replace the Isopropyl group with a Cyclopropyl group. The cyclopropyl ring lacks the labile benzylic hydrogen and has a C-H bond dissociation energy (BDE) that is significantly higher (~106 kcal/mol vs ~90 kcal/mol for isopropyl), making it resistant to CYP oxidation while mimicking the steric shape.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis via Amide Coupling

Objective: To attach the 2-Fluoro-5-isopropylbenzoic acid scaffold to a primary amine (drug core).

Reagents:

  • Acid: 2-Fluoro-5-isopropylbenzoic acid (1.0 equiv)

  • Amine: Target Core Structure (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature (RT) to form the activated ester.

    • Validation: Color change (often to yellow/orange) indicates activation.

  • Coupling: Add the Amine (1.1 eq) to the reaction mixture. Stir at RT for 2–16 hours.

    • Monitoring: Monitor via LC-MS for the disappearance of the Acid mass (M-H) and appearance of the Product mass (M+H).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1M HCl (to remove unreacted amine/DIPEA).

    • Sat. NaHCO₃ (to remove unreacted acid/HOBt).

    • Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay (Metabolic Liability Test)

Objective: To quantify the metabolic stability difference between the Isopropyl and Cyclopropyl analogs.

Reagents:

  • Test Compounds: 5-Isopropyl analog vs. 5-Cyclopropyl analog (1 µM final conc).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH (1 mM) or NADPH regenerating system.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time.

    • Slope (k) = Elimination rate constant.

    • Half-life (t1/2) = 0.693 / k.

    • Intrinsic Clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg protein).

Decision Logic for Scaffold Selection

Use this logic flow to determine if the 2-Fluoro-5-isopropylbenzoic acid scaffold is appropriate for your drug candidate.

Graphviz Diagram: Optimization Decision Tree

DecisionTree Start Start: Need Aromatic Anchor Q1 Does the pocket require Lipophilic Filling? Start->Q1 Branch1 No: Use 5-Methyl or 5-H Q1->Branch1 No Q2 Yes: Test 5-Isopropyl Analog Q1->Q2 Yes Result1 Assay: High Potency? Q2->Result1 Branch2 No: Redesign Scaffold Result1->Branch2 No Q3 Assay: Metabolic Stability (Microsomes) Result1->Q3 Yes Result2 Stable (t1/2 > 60 min) Q3->Result2 Result3 Unstable (t1/2 < 30 min) Q3->Result3 Final Advance Candidate Result2->Final Solution Switch to 5-Cyclopropyl (Bioisostere) Result3->Solution Fix Liability Solution->Final

Caption: A systematic workflow for optimizing the 5-position of the benzoic acid scaffold.

References

  • Discovery of 2,5-Substituted Benzoic Acid Dual Inhibitors of Mcl-1 and Bfl-1. National Institutes of Health (NIH) / PMC. Discusses the SAR of benzoic acid scaffolds in protein-protein interaction inhibitors.

  • Application Notes: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry. BenchChem. Provides comparative data on the cyclopropyl bioisostere for VEGFR-2 inhibition.

  • Structure-Activity Relationship of Benzoic Acid Derivatives. ResearchGate. General review of the pharmacophore properties of substituted benzoic acids.

  • Metabolism of FDA Approved Drugs (Mavacamten). Hypha Discovery. Highlights the metabolic liability of isopropyl-phenyl moieties (hydroxylation) relevant to this scaffold.

  • This compound Product Data. PubChem. Chemical and physical property data for the specific scaffold.[2][1][3][4][5][6][7]

Sources

A Comparative Structural Analysis of 2-Fluoro-5-(propan-2-yl)benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. The 2-fluoro-5-(substituted)benzoic acid framework is a key pharmacophore in numerous development programs, valued for the nuanced effects the fluorine atom imparts on acidity, lipophilicity, and metabolic stability. This guide offers an in-depth structural comparison of 2-Fluoro-5-(propan-2-yl)benzoic acid and its closely related analogs, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and analytical signatures. By understanding these connections, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

The Strategic Advantage of Fluorination

The introduction of a fluorine atom, particularly at the ortho-position to a carboxylic acid group, profoundly influences the molecule's properties.[1] This "fluorine effect" is a combination of steric and electronic factors:

  • Increased Acidity: The high electronegativity of fluorine results in a strong inductive electron withdrawal, stabilizing the carboxylate anion and thereby increasing the acidity (lowering the pKa) of the benzoic acid derivative. This modulation of pKa is critical for optimizing a drug's solubility, absorption, and receptor binding interactions.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be crucial for locking the compound into a bioactive conformation for optimal target engagement.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450. This can prevent unwanted metabolism at that position, prolonging the drug's half-life.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

Comparative Structural Elucidation

A comprehensive understanding of a molecule's three-dimensional structure is paramount in drug design. Here, we compare the structural features of our target molecule, this compound, with two key analogs: 2-Fluorobenzoic acid and 2-Fluoro-5-methylbenzoic acid. This comparison allows for the systematic evaluation of the impact of the para-substituent on the overall structure and properties.

Due to the limited availability of direct experimental data for this compound, its predicted data are extrapolated from the trends observed in the well-characterized analogs.

Molecular Structures

G cluster_0 2-Fluorobenzoic Acid cluster_1 2-Fluoro-5-methylbenzoic Acid cluster_2 This compound 2FBA 2F5MBA 2F5IPBA

Caption: Chemical structures of the compared benzoic acid derivatives.

Table 1: Comparison of Physicochemical and Spectroscopic Data
Property2-Fluorobenzoic Acid2-Fluoro-5-methylbenzoic AcidThis compound (Predicted)
Molecular Formula C₇H₅FO₂C₈H₇FO₂C₁₀H₁₁FO₂
Molecular Weight 140.11 g/mol [2]154.14 g/mol [3]182.19 g/mol
Melting Point 122-125 °C[4]160-162 °C[3]~175-180 °C
¹H NMR (ppm) See Table 2See Table 2See Table 2
¹³C NMR (ppm) See Table 3See Table 3See Table 3
IR (cm⁻¹) See Table 4See Table 4See Table 4
MS (m/z) See Table 5See Table 5See Table 5

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For these fluorinated compounds, both ¹H and ¹³C NMR provide critical information, with the fluorine atom introducing characteristic splitting patterns.

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by signals in the aromatic region, with chemical shifts and coupling constants influenced by the substituents. The ortho-fluorine atom typically results in a doublet of doublets or more complex splitting for the adjacent proton (H3).

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
Proton Assignment2-Fluorobenzoic Acid (ppm)[5]2-Fluoro-5-methylbenzoic Acid (ppm)This compound (Predicted ppm)
COOH~13.31 (s, 1H)~13.1 (s, 1H)~13.0 (s, 1H)
H37.66 (d, J=7.6 Hz, 1H)~7.5 (d, J=8.0 Hz, 1H)~7.6 (d, J=8.0 Hz, 1H)
H47.54-7.60 (m, 1H)~7.3 (dd, J=8.0, 4.0 Hz, 1H)~7.4 (dd, J=8.0, 4.0 Hz, 1H)
H57.47-7.52 (m, 1H)--
H67.66 (d, J=9.2 Hz, 1H)~7.2 (d, J=8.0 Hz, 1H)~7.3 (d, J=8.0 Hz, 1H)
CH₃ (Methyl)-~2.3 (s, 3H)-
CH (Isopropyl)--~3.0 (sept, J=7.0 Hz, 1H)
CH₃ (Isopropyl)--~1.2 (d, J=7.0 Hz, 6H)

¹³C NMR Spectroscopy

The ¹³C NMR spectra are particularly informative due to the large C-F coupling constants. The carbon directly attached to the fluorine atom (C2) exhibits a large one-bond coupling (¹JCF), while other carbons in the ring show smaller two-, three-, or four-bond couplings.

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Assignment2-Fluorobenzoic Acid (ppm)2-Fluoro-5-methylbenzoic Acid (ppm)This compound (Predicted ppm)
C=O~166.0~165.5~165.3
C1~118.0 (d, ²JCF = 15 Hz)~117.5 (d, ²JCF = 15 Hz)~117.3 (d, ²JCF = 15 Hz)
C2~162.0 (d, ¹JCF = 250 Hz)~161.5 (d, ¹JCF = 248 Hz)~161.2 (d, ¹JCF = 247 Hz)
C3~116.0 (d, ²JCF = 22 Hz)~116.5 (d, ²JCF = 23 Hz)~116.8 (d, ²JCF = 23 Hz)
C4~133.0~133.5~133.8
C5~125.0 (d, ³JCF = 4 Hz)~138.0~148.0
C6~131.0~125.5 (d, ³JCF = 5 Hz)~124.0 (d, ³JCF = 5 Hz)
CH₃ (Methyl)-~20.5-
CH (Isopropyl)--~33.5
CH₃ (Isopropyl)--~23.8
Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying key functional groups. The spectra of these benzoic acid derivatives are dominated by the characteristic absorptions of the carboxylic acid group and the C-F bond.

Table 4: Key FTIR Absorptions (cm⁻¹)
Functional Group2-Fluorobenzoic Acid[2]2-Fluoro-5-methylbenzoic AcidThis compound (Predicted)
O-H stretch (Carboxylic)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H stretch (Aromatic)~3070~3060~3050
C-H stretch (Aliphatic)-~2920~2960
C=O stretch (Carboxylic)~1700~1695~1690
C=C stretch (Aromatic)~1600, 1480~1610, 1490~1615, 1495
C-F stretch~1250~1245~1240
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of benzoic acids is well-understood and typically involves the loss of hydroxyl and carbonyl groups.

Table 5: Key Mass Spectrometry Fragments (m/z)
Fragment2-Fluorobenzoic Acid2-Fluoro-5-methylbenzoic AcidThis compound (Predicted)
[M]⁺140154182
[M-OH]⁺123137165
[M-COOH]⁺95109137
[M-CH₃]⁺ (from isopropyl)--167

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Table 6: Comparative Crystallographic Data
Parameter2-Fluorobenzoic Acid[3]2-Fluoro-5-methylbenzoic Acid (Hypothetical)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 3.867.5
b (Å) 13.786.2
c (Å) 11.7916.5
β (˚) 98.78105.0
Volume (ų) 621.4740.0
Z 44

The crystal structure of 2-fluorobenzoic acid reveals a planar conformation with the carboxylic acid group forming hydrogen-bonded dimers with neighboring molecules. It is anticipated that 2-fluoro-5-methylbenzoic acid and this compound would adopt similar hydrogen-bonding motifs, with the bulkier alkyl groups influencing the overall crystal packing and density.

Experimental Protocols: A Guide to Reproducible Analysis

To ensure the integrity and reproducibility of structural analysis, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the key analytical techniques discussed.

Synthesis of this compound

G 2-Fluoro-5-bromotoluene 2-Fluoro-5-bromotoluene Grignard Formation Grignard Formation 2-Fluoro-5-bromotoluene->Grignard Formation Mg, THF Carboxylation Carboxylation Grignard Formation->Carboxylation 1. CO2 (s) 2. H3O+ 2-Fluoro-5-methylbenzoic acid 2-Fluoro-5-methylbenzoic acid Carboxylation->2-Fluoro-5-methylbenzoic acid Acylation Acylation 2-Fluoro-5-methylbenzoic acid->Acylation SOCl2 Friedel-Crafts Friedel-Crafts Acylation->Friedel-Crafts AlCl3, Propene Clemmensen Reduction Clemmensen Reduction Friedel-Crafts->Clemmensen Reduction Zn(Hg), HCl This compound This compound Clemmensen Reduction->this compound

Caption: A potential synthetic workflow for the target molecule.

Protocol:

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) in anhydrous THF, add a solution of 2-fluoro-5-bromotoluene (1.0 eq) in anhydrous THF dropwise.

  • Carboxylation: Cool the Grignard solution to -78 °C and bubble in dry carbon dioxide gas for 2 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-5-methylbenzoic acid.

  • Further Elaboration: The methyl group can be further elaborated to the isopropyl group through standard organic transformations.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Parameters: Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Parameters: Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent (e.g., ethanol, acetone).

  • Crystal Mounting: Select a suitable crystal (0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data at low temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS X-ray Single-Crystal X-ray Diffraction Purification->X-ray Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation X-ray->Structural Elucidation

Caption: Workflow for the synthesis and structural analysis of benzoic acid derivatives.

Conclusion

The structural analysis of this compound derivatives, through a comparative study with its analogs, provides critical insights for drug discovery. The interplay of the ortho-fluoro and para-alkyl substituents significantly influences the spectroscopic and crystallographic properties of these molecules. A thorough understanding of these structure-property relationships, gained through the application of the analytical techniques detailed in this guide, empowers medicinal chemists to rationally design and synthesize next-generation therapeutics with enhanced efficacy and safety profiles. The presented protocols serve as a robust foundation for achieving accurate and reproducible structural characterization, a cornerstone of modern drug development.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 823570. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of 2-Fluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Fluoro-5-Methylbenzoic Acid 98.0%. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information for Dalton Transactions. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-5-(propan-2-yl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of laboratory safety protocols.

Section 1: Hazard Identification and Risk Assessment

1.1 Chemical Identity

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₁FO₂
Structural Class Halogenated Organic Acid
Appearance Likely a white to off-white solid powder[1]

1.2 Inferred Hazard Profile

Based on data for structurally similar compounds, the following hazards should be assumed[1][2][3]:

Hazard ClassGHS CategoryDescription
Skin Corrosion/Irritation Category 2Causes skin irritation[1][2].
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation[1][2].
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[1][2][3].

The core principle of this guide is to manage the waste stream in a manner that mitigates these risks and complies with environmental regulations governing halogenated organic compounds.

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Proactive safety measures are non-negotiable. The proper use of PPE is the first line of defense against chemical exposure during waste handling.[4]

2.1 Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne dust that can cause serious eye irritation.[1][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or working outside a fume hood.Mitigates the risk of respiratory tract irritation from inhaling fine particles.[1][6]

2.2 Laboratory Environment

  • Ventilation: Always handle chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency Equipment: Ensure unobstructed access to a safety shower and eyewash station. A spill kit appropriate for solid chemical spills must be readily available.

Section 3: Step-by-Step Disposal Procedure

The proper disposal of this compound is predicated on one critical characteristic: it is a halogenated organic compound . This classification dictates its segregation and ultimate disposal pathway.[8]

Workflow for Disposal of this compound

cluster_0 Step 1: Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Pickup gen Waste Generation (Solid Residue) seg Place in 'Solid Halogenated Organic Waste' Container gen->seg Identify as halogenated cont Use Compatible, Sealable Container seg->cont labeling Attach Hazardous Waste Label cont->labeling Secure screw-top lid store Store in Satellite Accumulation Area (SAA) labeling->store pickup Schedule Pickup by EHS/Licensed Hauler store->pickup When container is full or time limit reached start New Chemical Waste (this compound) q_halogen Does it contain a halogen (F, Cl, Br, I)? start->q_halogen ans_yes YES q_halogen->ans_yes ans_no NO q_halogen->ans_no halogen_stream Halogenated Organic Waste ans_yes->halogen_stream non_halogen_stream Non-Halogenated Organic Waste ans_no->non_halogen_stream q_physical_state Is it Solid or Liquid? halogen_stream->q_physical_state ans_solid SOLID q_physical_state->ans_solid ans_liquid LIQUID q_physical_state->ans_liquid final_solid Dispose in: 'SOLID HALOGENATED ORGANIC WASTE' ans_solid->final_solid final_liquid Dispose in: 'LIQUID HALOGENATED ORGANIC WASTE' ans_liquid->final_liquid

Caption: Decision tree for correct waste stream segregation.

4.1 Minor Spill (Contained within a fume hood)

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the PPE outlined in Section 2.1.

  • Containment: Use a solid chemical spill kit. Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

  • Collection: Carefully sweep the material into a dustpan and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste. [6] 4.2 Major Spill (Outside of a fume hood or large quantity)

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EHS emergency line and your supervisor immediately. [6]4. Do Not Attempt to Clean: Allow trained emergency response personnel to manage the cleanup. [9]

Section 5: Regulatory Framework

The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave." this compound is classified as a hazardous waste due to its characteristics as a halogenated organic compound. [10][11]* Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials, including requirements for training, PPE, and emergency preparedness under its Hazard Communication and HAZWOPER standards. [12][9][13] By adhering to this guide, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]

  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • PubChem. 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. U.S. Department of Labor. [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2-Fluorobenzoic acid. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Bowie State University. HAZARDOUS CHEMICAL HANDLING PROCEDURES. [Link]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET - 2-Fluoro-5-hydroxybenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

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